1,3-Diisopropylimidazolium chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-di(propan-2-yl)imidazol-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.ClH/c1-8(2)10-5-6-11(7-10)9(3)4;/h5-9H,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFXKPAOJLLPII-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C[N+](=C1)C(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459393 | |
| Record name | 1,3-Diisopropylimidazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139143-09-2 | |
| Record name | 1,3-Diisopropylimidazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diisopropylimidazolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,3-Diisopropylimidazolium Chloride
This technical guide provides a comprehensive overview of the synthesis of 1,3-diisopropylimidazolium chloride, a key precursor for N-heterocyclic carbenes (NHCs) widely utilized in catalysis and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is an organic salt belonging to the imidazolium (B1220033) class of compounds. Its primary significance lies in its role as a precursor to stable N-heterocyclic carbenes, which are potent ligands for transition metals and effective organocatalysts. The isopropyl groups on the nitrogen atoms provide steric bulk that enhances the stability and catalytic activity of the corresponding NHC. This guide details a common and effective laboratory-scale synthesis protocol for this important compound.
Synthetic Pathway
The most direct and common method for the synthesis of this compound is the quaternization of 1-isopropylimidazole (B1312584) with an isopropyl halide. This SN2 reaction involves the nucleophilic attack of the non-protonated nitrogen of the imidazole (B134444) ring on the electrophilic carbon of the isopropyl halide.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound via the alkylation of 1-isopropylimidazole.
Materials:
-
1-Isopropylimidazole
-
2-Chloropropane (B107684) (or 2-Bromopropane)
-
Toluene (or other suitable non-reactive aromatic solvent)
-
Ethyl acetate
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon) is recommended
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-isopropylimidazole in toluene. While specific concentrations can be varied, a common approach is to use a sufficient amount of solvent to ensure effective stirring.
-
Addition of Alkylating Agent: To the stirred solution, add a slight molar excess of 2-chloropropane (or 2-bromopropane). The use of a slight excess of the alkylating agent helps to drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 75°C and 115°C and maintain this temperature under reflux. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by observing the precipitation of the product. The reaction is typically run for several hours to ensure complete conversion.
-
Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solid product, this compound, will precipitate out of the solution. The precipitate is collected by filtration.
-
Purification: The crude product is washed with a non-polar solvent, such as diethyl ether or ethyl acetate, to remove any unreacted starting materials and byproducts. The washed solid is then dried under vacuum to yield the pure this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and related imidazolium salts. It is important to note that yields and reaction times can vary based on the specific reaction conditions and scale.
| Parameter | Value | Notes |
| Reactants | ||
| 1-Isopropylimidazole | 1.0 equivalent | Starting material |
| 2-Chloropropane | 1.0 - 1.2 equivalents | Alkylating agent; a slight excess is often used |
| Solvent | Toluene | A non-reactive aromatic solvent is preferred |
| Reaction Temperature | 75 - 115 °C | Maintained at reflux |
| Reaction Time | 2 - 24 hours | Monitored for completion |
| Product Yield | 80 - 95% | Typical reported yields for similar reactions |
| Melting Point | 182-186 °C[1] | |
| Molecular Weight | 188.70 g/mol [1] |
Visual Representations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Analogy: Catalytic Cycle of an NHC
While there is no signaling pathway for the synthesis itself, the product, this compound, is a precursor to N-heterocyclic carbenes which are central to many catalytic cycles. The following diagram illustrates a generalized catalytic cycle involving an NHC.
Caption: Generalized catalytic cycle involving an N-heterocyclic carbene (NHC).
Safety Considerations
-
Handling Reagents: Imidazole derivatives and alkyl halides should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Reaction Conditions: The reaction is heated and should be monitored to prevent overheating. Ensure that the reflux condenser is properly functioning.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
This guide provides a foundational protocol for the synthesis of this compound. Researchers may need to optimize conditions based on their specific laboratory setup and desired scale.
References
physical and chemical properties of 1,3-Diisopropylimidazolium chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diisopropylimidazolium chloride is an organic salt that has garnered significant interest in various fields of chemical research, particularly as a precursor to N-heterocyclic carbene (NHC) ligands, which are pivotal in modern organometallic catalysis. Its unique structural features, including the bulky isopropyl groups flanking the imidazolium (B1220033) core, impart specific steric and electronic properties that enhance the stability and reactivity of the corresponding NHCs and their metal complexes. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its current and potential applications, with a particular focus on its relevance to drug development.
Core Properties of this compound
A summary of the fundamental physical and chemical identifiers for this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | 1,3-di(propan-2-yl)imidazol-1-ium chloride | [1] |
| Synonyms | N,N’-(Isopropyl)imidazolium chloride | [2] |
| CAS Number | 139143-09-2 | [3] |
| Molecular Formula | C₉H₁₇ClN₂ | [1][3] |
| Molecular Weight | 188.70 g/mol | [1][3] |
| Appearance | White to pale brown crystalline powder or solid | [4] |
| Melting Point | 182-186 °C | [3] |
Physicochemical Data
Solubility
| Solvent | Solubility |
| Water | Soluble |
| Ethanol | Soluble |
| Ether | Soluble |
Note: The solubility properties make it suitable for use as a solvent or co-solvent in various applications.[5]
Spectral Data
3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound provides key information about its molecular vibrations. The spectrum is typically recorded on a solid sample using a KBr pellet or Attenuated Total Reflectance (ATR) techniques.[1]
| Wavenumber (cm⁻¹) | Assignment |
| ~2886 | >N⁺-CH₃ stretching vibration of the ammonium (B1175870) salt |
| ~2469 | C=N stretching vibration |
| ~1624 | C=C stretching and C-N bending vibrations |
| ~1298 | C-H bending vibration |
| ~549 | C-Cl vibration |
Note: The presence of a broad absorption at 2469 cm⁻¹ due to C=N and bands of equal intensity around 1094 cm⁻¹ and 898 cm⁻¹ may be indicative of the resonating forms of the salt.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. While specific spectral data from published literature is limited, general assignments for similar imidazolium salts can be inferred.
¹H NMR:
-
Imidazolium ring protons: Resonances for the protons on the imidazolium ring are expected in the aromatic region.
-
Isopropyl methine proton (-CH(CH₃)₂): A septet is anticipated for this proton.
-
Isopropyl methyl protons (-CH(CH₃)₂): A doublet is expected for the methyl protons.
¹³C NMR:
-
Carbenic carbon (N-C-N): The resonance for the carbon between the two nitrogen atoms is a key identifier.
-
Imidazolium ring carbons: Signals for the other two carbons in the imidazolium ring.
-
Isopropyl methine and methyl carbons: Resonances for the carbons of the isopropyl groups.
Thermal Stability
Thermogravimetric analysis (TGA) can be employed to determine the thermal stability of this compound. For imidazolium-based ionic liquids, thermal decomposition temperatures can range from 200 to over 400 °C, influenced by factors such as the nature of the anion and the alkyl substituents on the cation.[2][6] Generally, increasing the alkyl chain length on the imidazolium cation can affect thermal stability.[2]
Chemical Properties and Reactivity
The primary chemical utility of this compound lies in its role as a precursor to the corresponding N-heterocyclic carbene (NHC).[5]
Formation of N-Heterocyclic Carbene
Deprotonation of the acidic proton at the C2 position of the imidazolium ring by a strong base yields the free NHC, 1,3-diisopropylimidazol-2-ylidene. This reaction is typically carried out in situ to avoid isolation of the air- and moisture-sensitive carbene.[7]
Applications in Catalysis
The resulting NHC is a powerful σ-donating ligand that forms stable complexes with a wide range of transition metals, including ruthenium, palladium, and nickel.[3][5][8] These metal-NHC complexes are highly effective catalysts for a variety of organic transformations.
Examples of Catalytic Applications:
-
Amide Bond Formation: Ruthenium-NHC complexes catalyze the dehydrogenative coupling of primary alcohols and amines to form amides.[3][8]
-
C-C Bond Formation: NHCs can catalyze the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.[5]
-
Preparation of Other Organometallic Complexes: this compound is used to prepare complexes like (C₉H₇)NiCl(1,3-diisopropylimidazol-2-ylidene) by reacting with bis-indenyl nickel(II).[3][8]
Relevance to Drug Development
While this compound itself is not currently a therapeutic agent, the broader class of imidazolium salts has shown promise in medicinal chemistry and drug development.
Antimicrobial and Antifungal Activity
Several studies have demonstrated that imidazolium salts can exhibit significant antimicrobial and antifungal activity.[9][10] The mechanism of action is often attributed to the disruption of microbial cell membranes. The length of the alkyl chains on the imidazolium cation has been shown to be a critical factor in determining the potency of the antimicrobial effect.[9]
Cytotoxicity
The cytotoxic effects of imidazolium salts have also been investigated against various cancer cell lines.[9][11] For instance, novel 1,4-dialkoxynaphthalene-2-alkyl imidazolium salt derivatives have been synthesized and evaluated for their cytotoxic activities, with some compounds showing promising results.[11] The structure of the imidazolium salt, including the nature of the substituents, plays a crucial role in its cytotoxic profile.
It is important to note that specific biological activity and cytotoxicity data for this compound are not extensively reported in the current literature. The information presented here is based on studies of structurally related imidazolium compounds. Further research is needed to fully elucidate the potential of this compound in a pharmaceutical context.
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of 1,3-disubstituted imidazolium chlorides involves a two-step process: the formation of a diimine intermediate followed by cyclization.[7]
Step 1: Synthesis of N,N'-Diisopropylethylenediimine
-
In a round-bottom flask, combine glyoxal (B1671930) (1 equivalent) with two equivalents of isopropylamine (B41738) in a suitable solvent (e.g., isopropanol).
-
Stir the reaction mixture at room temperature. The formation of the diimine can be monitored by techniques such as NMR or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude N,N'-diisopropylethylenediimine, which may be purified by distillation.
Step 2: Cyclization to this compound
-
Dissolve the N,N'-diisopropylethylenediimine (1 equivalent) and paraformaldehyde (1 equivalent) in a suitable solvent such as ethyl acetate (B1210297) in a round-bottom flask.
-
Heat the mixture (e.g., to 70 °C).
-
Slowly add a solution of chlorotrimethylsilane (B32843) (1 equivalent) in the same solvent to the heated mixture.
-
Continue stirring at the elevated temperature for several hours.
-
Cool the reaction mixture to room temperature and then to a lower temperature (e.g., 6 °C) to facilitate precipitation.
-
Collect the solid precipitate by filtration, wash with a cold solvent (e.g., ethyl acetate and diethyl ether), and dry under vacuum to afford this compound.[12]
Characterization Protocols
6.2.1. Melting Point Determination The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
6.2.2. FT-IR Spectroscopy An FT-IR spectrum can be obtained using a spectrometer. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, an ATR accessory can be used for direct analysis of the solid. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[13]
6.2.3. NMR Spectroscopy ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).[14]
6.2.4. X-Ray Crystallography For single-crystal X-ray diffraction, a suitable single crystal of this compound must be grown. This is often the most challenging step. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the three-dimensional atomic structure.[15][16]
Safety and Handling
This compound is classified as a hazardous substance.[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[1]
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a dust mask are recommended when handling the solid material.[3]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. The compound may be hygroscopic.
Conclusion
This compound is a valuable and versatile compound, primarily serving as a stable and accessible precursor to N-heterocyclic carbenes for catalysis. Its well-defined physical and chemical properties make it a reliable reagent in organic synthesis. While its direct application in drug development is not yet established, the demonstrated biological activities of related imidazolium salts suggest that this class of compounds holds potential for future pharmaceutical research. This guide provides a foundational understanding of this compound for researchers and professionals, highlighting its key characteristics and methodologies for its synthesis and analysis. Further investigation into its biological properties is warranted to explore its full potential in the life sciences.
References
- 1. This compound | C9H17ClN2 | CID 11229242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 97 139143-09-2 [sigmaaldrich.com]
- 4. This compound, 97+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. Buy this compound | 139143-09-2 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiofilm activities of 1-alkyl-3-methylimidazolium chloride ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. ijcrr.com [ijcrr.com]
- 14. scienceopen.com [scienceopen.com]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,3-Diisopropylimidazolium Chloride for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diisopropylimidazolium chloride is an organic salt that has garnered significant attention in the scientific community, particularly in the fields of organic synthesis and materials science. It belongs to the class of imidazolium (B1220033) salts, which are well-known precursors to N-heterocyclic carbenes (NHCs). These NHCs are highly effective organocatalysts and ligands for transition metals, facilitating a wide range of chemical transformations. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physical and chemical properties, a detailed synthesis protocol, and its applications, with a particular focus on its relevance to drug development.
Core Identifiers and Properties
A clear identification of a chemical compound is crucial for research and development. The following tables summarize the key identifiers and physicochemical properties of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 139143-09-2[1][2] |
| IUPAC Name | 1,3-di(propan-2-yl)imidazol-1-ium chloride[3] |
| Molecular Formula | C₉H₁₇ClN₂[4] |
| Molecular Weight | 188.70 g/mol [1] |
| InChI Key | DOFXKPAOJLLPII-UHFFFAOYSA-M[1] |
| Canonical SMILES | CC(C)N1C=C--INVALID-LINK--C(C)C.[Cl-][3] |
| Synonyms | N,N′-(Isopropyl)imidazolium chloride[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical State | Solid[1] |
| Melting Point | 182-186 °C[1] |
| Solubility | Soluble in polar solvents like water and ethanol. |
| Stability | Stable under normal conditions. |
Synthesis of this compound: An Experimental Protocol
Reaction Scheme:
Materials and Equipment:
-
Glyoxal (40% solution in water)
-
Isopropylamine
-
Paraformaldehyde
-
Hydrochloric acid (concentrated)
-
Toluene
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Ice bath
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, combine glyoxal (1 equivalent), paraformaldehyde (1 equivalent), and toluene.
-
Addition of Amine: Cool the mixture in an ice bath and slowly add isopropylamine (2 equivalents) dropwise while stirring. Maintain the temperature below 10 °C during the addition.
-
Acidification: After the addition of the amine is complete, slowly add concentrated hydrochloric acid (1 equivalent) to the reaction mixture.
-
Reflux: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure this compound as a white to off-white solid.
Applications in Research and Drug Development
The primary application of this compound in research and drug development lies in its role as a precursor to the N-heterocyclic carbene (NHC), 1,3-diisopropylimidazol-2-ylidene. This NHC is a powerful tool in catalysis.
Generation of the N-Heterocyclic Carbene
The NHC is generated in situ by deprotonation of the imidazolium salt at the C2 position using a strong base.
Catalytic Applications in Organic Synthesis
The generated NHC can be used as an organocatalyst or as a ligand to form stable and highly active transition metal complexes (e.g., with Ruthenium or Palladium). These catalytic systems are employed in a variety of organic reactions that are fundamental to the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[7]
Key Catalytic Reactions:
-
Amide Bond Formation: NHC-ruthenium complexes are efficient catalysts for the formation of amide bonds through the dehydrogenative coupling of alcohols and amines.[1][2] This is a crucial reaction in the synthesis of peptides and many small molecule drugs.
-
C-C Bond Formation: These catalysts are also effective in promoting carbon-carbon bond formation, a cornerstone of building the molecular scaffolds of drug candidates.[7]
While direct examples of the use of this compound in the synthesis of a specific commercial drug are not prominently documented, the catalytic methodologies it enables are of significant interest to the pharmaceutical industry for the development of novel synthetic routes to bioactive molecules. For instance, a related compound, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, is used as a reagent in the synthesis of a derivative of the drug Vadimezan. This highlights the potential of such imidazolium-based catalytic systems in drug discovery and development. Imidazolium salts, in general, are also being explored as ionic liquids in pharmaceutical formulations and synthesis.[8]
Experimental Workflow: NHC-Catalyzed Amide Synthesis
The following diagram illustrates a typical workflow for an NHC-catalyzed amidation reaction, a process highly relevant to pharmaceutical synthesis.
Conclusion
This compound is a valuable and versatile compound for chemical research, particularly as a precursor to N-heterocyclic carbene catalysts. Its utility in promoting key chemical transformations such as amide bond and C-C bond formation makes it a significant tool for synthetic chemists, including those in the field of drug development. The straightforward synthesis of the imidazolium salt and the high efficiency of the resulting catalysts underscore its potential for broader application in the synthesis of complex, biologically active molecules. Further research into the direct application of its derived catalysts in the synthesis of specific pharmaceutical targets is an active and promising area of investigation.
References
- 1. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 97 139143-09-2 [sigmaaldrich.com]
- 3. This compound | C9H17ClN2 | CID 11229242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Buy this compound | 139143-09-2 [smolecule.com]
- 8. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 1,3-Diisopropylimidazolium Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-diisopropylimidazolium chloride, an ionic liquid of significant interest in various chemical and pharmaceutical applications. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and outlines the standard experimental protocols for determining solubility.
Core Concepts in Ionic Liquid Solubility
The solubility of ionic liquids, such as this compound, is a complex phenomenon governed by the interplay of cation and anion structure with the properties of the solvent. Key factors influencing solubility include the polarity, hydrogen bonding capability, and cohesive energy density of both the ionic liquid and the solvent. As a "designer solvent," the properties of ionic liquids can be tuned by modifying their constituent ions, offering unique opportunities in synthesis and formulation.
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Family | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Soluble | The polar nature and hydrogen bonding capability of these solvents can effectively solvate both the imidazolium (B1220033) cation and the chloride anion.[1] |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These solvents have high dielectric constants and dipole moments, enabling them to dissolve ionic compounds. |
| Halogenated | Dichloromethane, Chloroform | Likely Soluble to Sparingly Soluble | The polarity of these solvents may be sufficient to achieve some degree of dissolution. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Sparingly Soluble to Insoluble | The lower polarity of ethers compared to other polar solvents may limit their ability to dissolve the ionic salt.[1] |
| Aromatic Hydrocarbons | Toluene, Benzene | Likely Insoluble | The nonpolar nature of these solvents is generally not conducive to dissolving ionic compounds. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Insoluble | These nonpolar solvents lack the ability to solvate the charged ions of the ionic liquid. |
Note: This table is based on general principles of solubility and qualitative statements found in chemical supplier information. Experimental verification is necessary for precise solubility determination.
Experimental Protocols for Solubility Determination
Several methods can be employed to quantitatively determine the solubility of this compound in organic solvents. The choice of method often depends on the desired accuracy, the nature of the solvent, and the available analytical instrumentation.
Visual "Cloud Point" Method
This is a straightforward and widely used method for determining the temperature-dependent solubility of a solid in a liquid.
Methodology:
-
Sample Preparation: A known mass of this compound is added to a known volume or mass of the organic solvent in a sealed, transparent vessel equipped with a magnetic stirrer and a temperature probe.
-
Heating and Dissolution: The mixture is heated slowly while stirring until all the solid has completely dissolved, resulting in a clear solution.
-
Cooling and Observation: The solution is then allowed to cool slowly with continuous stirring.
-
Cloud Point Determination: The temperature at which the first sign of turbidity or crystal formation appears is recorded as the saturation temperature for that specific concentration.
-
Data Collection: The experiment is repeated with different concentrations of the ionic liquid to construct a solubility curve (solubility vs. temperature).
Gravimetric Method
This method is suitable for determining solubility at a specific temperature.
Methodology:
-
Equilibration: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container. The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period to ensure that equilibrium is reached.
-
Phase Separation: The saturated solution is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
Sample Withdrawal: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a heated or pre-warmed pipette to prevent precipitation upon cooling.
-
Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven).
-
Mass Determination: The container with the dried residue (the dissolved ionic liquid) is weighed. The mass of the dissolved ionic liquid is then calculated.
-
Solubility Calculation: The solubility is expressed as the mass of the ionic liquid per volume of the solvent (e.g., in g/L).
Spectroscopic Methods (UV-Vis or NMR)
Spectroscopic techniques can be employed if the ionic liquid has a suitable chromophore (for UV-Vis) or distinct NMR signals.
Methodology:
-
Calibration Curve: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance (for UV-Vis) or the integral of a characteristic peak (for NMR) is measured for each standard to generate a calibration curve.
-
Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (equilibration and phase separation).
-
Analysis of Saturated Solution: A sample of the clear supernatant is carefully withdrawn and diluted with a known volume of the solvent.
-
Concentration Determination: The absorbance or NMR spectrum of the diluted sample is measured, and the concentration of the ionic liquid in the diluted sample is determined using the calibration curve.
-
Solubility Calculation: The solubility of the ionic liquid in the original saturated solution is calculated by taking the dilution factor into account.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of an ionic liquid in an organic solvent.
Caption: A flowchart illustrating the key steps in the experimental determination of ionic liquid solubility.
References
An In-depth Technical Guide to 1,3-Diisopropylimidazolium Chloride: Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diisopropylimidazolium chloride is a prominent member of the imidazolium (B1220033) salt family, widely recognized for its role as a precursor to N-heterocyclic carbenes (NHCs). These carbenes are highly valued in organometallic chemistry and catalysis due to their strong σ-donating properties, which enable the formation of stable complexes with a variety of metals. This technical guide provides a comprehensive overview of the melting point and stability of this compound, crucial parameters for its storage, handling, and application in chemical synthesis.
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its application. The melting point is a key indicator of its purity and physical state under various temperature conditions.
| Property | Value |
| Melting Point | 179-188 °C |
| Appearance | White to pale brown crystalline solid |
| Molecular Formula | C₉H₁₇ClN₂ |
| Molecular Weight | 188.70 g/mol |
Stability Profile
The stability of this compound is a critical consideration for its use in synthetic protocols and for its long-term storage.
Thermal Stability
While specific thermogravimetric analysis (TGA) data for this compound is not extensively published, the thermal stability of imidazolium-based ionic liquids is a well-studied area. Generally, imidazolium salts with halide anions exhibit lower thermal stability compared to those with larger, more charge-delocalized anions. The decomposition of imidazolium chlorides typically commences at temperatures above 200 °C. The stability is influenced by the nature of the alkyl substituents on the imidazolium ring, with branched chains potentially affecting the decomposition pathway.
Chemical Stability
This compound is a hygroscopic solid and should be stored in a cool, dry place to prevent moisture absorption. It is generally stable under inert conditions but should be kept away from strong oxidizing agents.
A key aspect of its chemical reactivity lies in the acidity of the proton at the C2 position of the imidazolium ring. In the presence of a sufficiently strong base, this proton can be abstracted to form the corresponding N-heterocyclic carbene, 1,3-diisopropylimidazol-2-ylidene. This equilibrium is fundamental to its primary application as an NHC precursor. The choice of base and reaction conditions is critical to effectively generate the carbene for subsequent reactions. Common bases used for this deprotonation include sodium hydride, potassium tert-butoxide, and other strong, non-nucleophilic bases.
Experimental Protocols
The synthesis of this compound can be achieved through various methods. A common and straightforward approach is the direct alkylation of imidazole (B134444).
Synthesis of this compound
Materials:
-
Imidazole
-
2-Bromopropane (B125204) (Isopropyl bromide)
-
Sodium hydride (or another suitable base)
-
Anhydrous solvent (e.g., THF, DMF)
-
Hydrochloric acid
Procedure:
-
Deprotonation of Imidazole: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of imidazole in an anhydrous solvent is prepared. To this solution, a molar equivalent of a strong base, such as sodium hydride, is added portion-wise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the imidazolide (B1226674) anion.
-
Alkylation: Two equivalents of 2-bromopropane are then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete dialkylation.
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove the inorganic salts. The solvent is removed from the filtrate under reduced pressure to yield the crude 1,3-diisopropylimidazole.
-
Chloride Salt Formation: The crude 1,3-diisopropylimidazole is dissolved in a suitable solvent, and a stoichiometric amount of hydrochloric acid is added. The resulting this compound can then be isolated by precipitation or crystallization.
Visualizations
Synthesis of this compound
Caption: Synthetic pathway for this compound.
Deprotonation to Form N-Heterocyclic Carbene
Caption: Reversible deprotonation to form the N-heterocyclic carbene.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,3-Diisopropylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,3-Diisopropylimidazolium chloride, an ionic liquid of significant interest in various chemical and pharmaceutical applications. This document outlines the expected spectral data, a comprehensive experimental protocol for acquiring high-quality NMR spectra, and a visual representation of the molecule with its NMR assignments.
Introduction
This compound is a member of the imidazolium-based ionic liquid family. These compounds are valued for their unique properties, including low volatility, high thermal stability, and tunable solvency. In the pharmaceutical sciences, they are explored as novel solvents, catalysts, and active pharmaceutical ingredients. A thorough understanding of their molecular structure and purity, as afforded by NMR spectroscopy, is paramount for their effective application and development.
Predicted NMR Spectral Data
The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for this compound. These values are compiled based on spectral data from closely related imidazolium (B1220033) salts and established principles of NMR spectroscopy. Actual experimental values may vary slightly depending on the solvent, concentration, and instrument parameters.
Table 1: ¹H NMR Spectral Data of this compound
| Signal Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| C(2)-H | ~9.0 - 9.5 | Singlet (s) | - |
| C(4,5)-H | ~7.5 - 8.0 | Singlet (s) or two doublets (d) | - |
| N-CH (CH₃)₂ | ~4.5 - 5.0 | Septet (sept) | ~6.5 - 7.0 |
| N-CH(C H₃)₂ | ~1.5 - 1.7 | Doublet (d) | ~6.5 - 7.0 |
Table 2: ¹³C NMR Spectral Data of this compound
| Signal Assignment | Chemical Shift (δ) (ppm) |
| C (2) | ~135 - 140 |
| C (4,5) | ~120 - 125 |
| N-C H(CH₃)₂ | ~52 - 57 |
| N-CH(C H₃)₂ | ~22 - 25 |
Experimental Protocol for NMR Spectroscopy
This section details a standardized protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent. Common choices for ionic liquids include Dimethyl Sulfoxide-d₆ (DMSO-d₆), Deuterium Oxide (D₂O), or Chloroform-d (CDCl₃). The choice of solvent can influence chemical shifts. DMSO-d₆ is often a good starting point due to its ability to dissolve a wide range of ionic liquids.
-
Cap the NMR tube and gently agitate or vortex the sample until the solid is completely dissolved. A brief sonication may be necessary to ensure homogeneity.
2. NMR Instrument Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for obtaining well-resolved spectra.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of ¹³C and longer relaxation times.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.
-
Temperature: 298 K (25 °C).
-
3. Data Processing:
-
Apply an exponential window function (line broadening) of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase correct the spectra manually.
-
Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak is typically used as a reference (e.g., DMSO-d₆ at 2.50 ppm). For ¹³C NMR, the solvent peak is also used (e.g., DMSO-d₆ at 39.52 ppm).
-
Integrate the signals in the ¹H spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
Visualizations
The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.
Caption: Molecular structure of this compound with ¹H NMR assignments.
Caption: Experimental workflow for NMR analysis of this compound.
Conclusion
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. The provided data tables and experimental protocol serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling accurate characterization and quality control of this important ionic liquid. The visualizations offer a clear depiction of the molecular structure and the analytical workflow, facilitating a deeper comprehension of the NMR data.
Spectroscopic Analysis of 1,3-Diisopropylimidazolium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) and Raman spectroscopic analysis of 1,3-Diisopropylimidazolium chloride. This imidazolium (B1220033) salt is a key compound in various chemical applications, including as a precursor to N-heterocyclic carbenes (NHCs) which are pivotal in catalysis and drug development. Understanding its vibrational properties through FT-IR and Raman spectroscopy is crucial for its characterization, quality control, and for studying its interactions in different chemical environments.
Introduction to Vibrational Spectroscopy of Imidazolium Salts
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a detailed fingerprint of a molecule's structure. These methods probe the vibrational modes of molecules, which are sensitive to the strength of chemical bonds, molecular symmetry, and intermolecular interactions. For ionic liquids like this compound, these techniques are invaluable for elucidating the structure of the cation, the nature of the cation-anion interactions, and the influence of the alkyl substituents on the imidazolium ring.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. It is particularly sensitive to polar functional groups and provides information on the presence of specific chemical bonds.
Raman spectroscopy , on the other hand, is a light scattering technique that measures the inelastic scattering of monochromatic light. It is highly sensitive to non-polar bonds and symmetric vibrations, offering complementary information to FT-IR.
Data Presentation: Vibrational Frequencies and Assignments
A comprehensive search of the current scientific literature did not yield a complete, experimentally verified table of specific FT-IR and Raman vibrational frequencies and their definitive assignments for this compound. However, based on the known functional groups (imidazolium ring, isopropyl groups, C-H bonds, and C-N bonds) and analysis of related imidazolium salts, a general assignment of the expected vibrational modes can be proposed.
It is important to note that the following table is a generalized representation. Precise peak positions can vary based on the sample's physical state (solid or liquid), purity, and the specific experimental conditions. For definitive assignments, a detailed experimental and computational vibrational analysis of this compound would be required.
| Vibrational Mode | Expected FT-IR Wavenumber Range (cm⁻¹) | Expected Raman Wavenumber Range (cm⁻¹) | General Assignment |
| Aromatic C-H Stretch | 3150 - 3050 | 3150 - 3050 | Stretching vibrations of the C-H bonds on the imidazolium ring. |
| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 | Symmetric and asymmetric stretching of the C-H bonds in the isopropyl methyl and methine groups. |
| Imidazolium Ring Stretch | 1600 - 1500 | 1600 - 1500 | C=C and C=N stretching vibrations within the imidazolium ring. |
| CH₂/CH₃ Bending | 1470 - 1370 | 1470 - 1370 | Bending (scissoring, wagging, twisting) vibrations of the isopropyl groups. |
| In-plane Ring Bending | 1300 - 1000 | 1300 - 1000 | In-plane deformation of the imidazolium ring. |
| C-N Stretch | 1200 - 1100 | 1200 - 1100 | Stretching vibrations of the C-N bonds in the imidazolium ring. |
| Out-of-plane Ring Bending | 900 - 700 | 900 - 700 | Out-of-plane deformation of the imidazolium ring. |
Experimental Protocols
Detailed experimental protocols for the acquisition of FT-IR and Raman spectra of this compound are not extensively published. However, based on available information for this compound and general procedures for ionic liquids, the following methodologies can be outlined.
FT-IR Spectroscopy
FT-IR spectra of this compound have been recorded using a Bruker Tensor 27 FT-IR spectrometer.
-
Sample Preparation: For solid-state analysis, the KBr pellet technique is commonly employed. A small amount of the finely ground this compound sample is intimately mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.
-
Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or an equivalent instrument is used.
-
Data Acquisition:
-
Spectral Range: Typically 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Raman Spectroscopy
Raman spectra of this compound have been obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer.
-
Sample Preparation: The sample, typically in a solid or liquid state, is placed in a suitable container such as a glass vial or a capillary tube.
-
Instrumentation: A Bruker MultiRAM Stand Alone FT-Raman Spectrometer or a similar instrument equipped with a near-infrared (NIR) laser (e.g., 1064 nm) is used to minimize fluorescence.
-
Data Acquisition:
-
Laser Power: Optimized to avoid sample degradation, typically in the range of 100-300 mW.
-
Spectral Range: 3500 - 100 cm⁻¹.
-
Resolution: 2 to 4 cm⁻¹.
-
Scans: A sufficient number of scans (e.g., 128 or more) are accumulated to achieve a good quality spectrum.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the FT-IR and Raman spectroscopic analysis of this compound, from sample preparation to data interpretation.
Caption: Experimental workflow for the spectroscopic analysis.
Conclusion
FT-IR and Raman spectroscopy are powerful and complementary techniques for the structural characterization of this compound. While a detailed public repository of its complete vibrational assignments is currently lacking, the general expected regions for its characteristic vibrations are understood. The experimental protocols outlined in this guide provide a solid foundation for researchers to obtain high-quality spectra for this important compound. Further research, including detailed computational studies, would be highly beneficial to the scientific community for a more precise interpretation of its vibrational spectra and a deeper understanding of its molecular properties.
An In-depth Technical Guide on the Molecular Structure and Conformation of 1,3-Diisopropylimidazolium Chloride
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the molecular structure and conformational properties of 1,3-Diisopropylimidazolium chloride. The document synthesizes available data from spectroscopic and computational studies to offer insights into its structural parameters. Standard experimental protocols for its synthesis and characterization are also detailed to support further research and application in various scientific domains.
Introduction
This compound is an organic salt belonging to the class of imidazolium-based ionic liquids. These compounds have garnered significant interest due to their potential applications as solvents, catalysts, and in materials science. A thorough understanding of their molecular structure and conformational dynamics is paramount for elucidating structure-property relationships and designing new applications. This guide aims to provide a comprehensive resource on the structural aspects of this compound.
Molecular Structure
The molecular structure of this compound consists of a planar five-membered imidazolium (B1220033) ring substituted with two isopropyl groups at the nitrogen atoms (N1 and N3). The positive charge is delocalized across the imidazolium ring, and the chloride anion balances this charge.
Diagram of the Molecular Structure of this compound:
The Lynchpin of Modern Catalysis: A Technical Guide to 1,3-Diisopropylimidazolium Chloride as an N-Heterocyclic Carbene Precursor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary chemical synthesis, N-heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands and organocatalysts. Their exceptional stability and potent reactivity have revolutionized numerous chemical transformations. At the heart of this revolution lies the accessibility of stable NHC precursors, with 1,3-diisopropylimidazolium chloride being a prominent and versatile example. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its pivotal role in generating catalytically active NHC species and its implications in the realm of drug development.
Physicochemical Properties
This compound is a colorless crystalline or powdery solid that serves as a stable and convenient source for the corresponding N-heterocyclic carbene.[1] Its physical and chemical characteristics are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₇ClN₂ | [2] |
| Molecular Weight | 188.70 g/mol | [2] |
| Appearance | White to pale brown crystals or powder | [3] |
| Melting Point | 179-188 °C | [3] |
| Solubility | Soluble in polar solvents like water, ethanol, and ether. | [1] |
| CAS Number | 139143-09-2 | [2][4] |
| IUPAC Name | 1,3-di(propan-2-yl)imidazol-1-ium chloride | [2] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through various methods, with the alkylation of imidazole (B134444) being a common approach.[1] Another effective method involves a two-step process starting from the condensation of glyoxal (B1671930) with 2,6-diisopropylaniline, followed by cyclization.[5][6]
Experimental Protocol: Two-Step Synthesis
This protocol is adapted from established procedures for the synthesis of related 1,3-diarylimidazolium salts.[5][6]
Step 1: Synthesis of N,N'-Bis(isopropyl)ethanediimine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve isopropylamine (B41738) (2.0 equivalents) in a suitable solvent such as methanol.
-
Addition of Glyoxal: Cool the solution to 0 °C using an ice bath. To this, add a 40% aqueous solution of glyoxal (1.0 equivalent) dropwise while maintaining the temperature. A few drops of formic acid can be added to catalyze the reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. The formation of a yellow precipitate indicates the formation of the diimine product.
-
Work-up: Filter the suspension and wash the solid with cold methanol. Dry the resulting yellow solid under vacuum to yield N,N'-bis(isopropyl)ethanediimine.
Step 2: Cyclization to this compound
-
Reaction Setup: In a separate flask, suspend paraformaldehyde (1.0 equivalent) in a solution of 4M hydrochloric acid in dioxane (1.4 equivalents). Stir until the solid dissolves completely.
-
Addition of Diimine: To this solution, add tetrahydrofuran (B95107) (THF), followed by the slow addition of the N,N'-bis(isopropyl)ethanediimine (1.0 equivalent) from Step 1.
-
Reaction: Heat the resulting solution to 40°C and stir for 48 hours. A white precipitate of this compound will form.
-
Work-up: Cool the suspension to room temperature. Collect the white precipitate by filtration, wash with THF and diethyl ether, and dry under vacuum.
Generation of the N-Heterocyclic Carbene
The primary utility of this compound is its role as a precursor to the corresponding N-heterocyclic carbene. This transformation is typically achieved through deprotonation at the C2 position of the imidazolium (B1220033) ring using a strong base. The resulting carbene is often generated in situ to avoid its isolation, as free carbenes can be sensitive to air and moisture.[6]
Experimental Protocol: In Situ Carbene Generation
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound.
-
Addition of Solvent: Add a dry, aprotic solvent such as tetrahydrofuran (THF) or toluene.
-
Addition of Base: To the stirred suspension, add a strong base (e.g., potassium tert-butoxide, sodium hydride, or an organolithium reagent) at a controlled temperature (often 0 °C or room temperature). The choice of base and reaction conditions can influence the reaction rate and outcome.
-
Carbene Formation: The deprotonation is typically rapid, yielding the free N-heterocyclic carbene in solution, which can then be used directly in a subsequent catalytic reaction.
Applications in Catalysis
The NHC derived from this compound is a powerful ligand for various transition metals, forming highly stable and catalytically active complexes. These complexes are effective in a range of organic transformations, including the formation of amide bonds through the dehydrogenative coupling of alcohols and amines.[1]
Catalytic Cycle for Amide Formation
Ruthenium-NHC complexes are particularly efficient catalysts for this transformation. The proposed catalytic cycle involves several key steps:
-
Alcohol Dehydrogenation: The ruthenium catalyst facilitates the dehydrogenation of the primary alcohol to form an aldehyde.
-
Hemiaminal Formation: The aldehyde then reacts with the amine to form a hemiaminal intermediate.
-
Hemiaminal Dehydrogenation: The catalyst promotes the dehydrogenation of the hemiaminal to yield the final amide product.
-
Catalyst Regeneration: The ruthenium catalyst is regenerated, completing the cycle.
Role in Drug Development
The significance of NHC precursors like this compound extends into the pharmaceutical sciences. Metal-NHC complexes, particularly those involving silver and gold, have demonstrated promising antimicrobial and anticancer properties.[3][7] The imidazolium salt itself can serve as a starting point for the synthesis of novel therapeutic agents.
The development pipeline can be visualized as follows:
-
Precursor Synthesis: The synthesis of the 1,3-diisopropylimidazolium salt.
-
Complexation: The formation of metal-NHC complexes with various transition metals (e.g., Ag, Au, Ru, Pd).
-
Biological Screening: In vitro and in vivo testing of these complexes for their efficacy against bacterial strains or cancer cell lines.
-
Lead Optimization: Modification of the NHC ligand structure (e.g., by changing the N-substituents) to enhance biological activity and reduce toxicity.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H319: Causes serious eye irritation | P264: Wash skin thoroughly after handling. |
| H335: May cause respiratory irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352: IF ON SKIN: Wash with plenty of water. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from PubChem CID 11229242 and Sigma-Aldrich.[2]
Conclusion
This compound stands as a cornerstone in the field of N-heterocyclic carbene chemistry. Its straightforward synthesis, stability, and facile conversion to the highly reactive 1,3-diisopropylimidazol-2-ylidene make it an invaluable tool for chemists in both academic and industrial settings. The applications of the derived NHC in catalysis are vast and continue to expand, offering greener and more efficient routes to valuable chemical entities. Furthermore, the burgeoning role of metal-NHC complexes in medicinal chemistry highlights the potential for this class of compounds to contribute to the development of new therapeutics. A thorough understanding of the properties, synthesis, and handling of this compound is therefore essential for any researcher or professional working at the forefront of chemical innovation.
References
- 1. Buy this compound | 139143-09-2 [smolecule.com]
- 2. This compound | C9H17ClN2 | CID 11229242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Medicinal Applications of Imidazolium Carbene Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 7. Recent Developments in the Medicinal Applications of Silver-NHC Complexes and Imidazolium Salts | MDPI [mdpi.com]
Electronic Properties of N-heterocyclic Carbenes Derived from 1,3-Diisopropylimidazolium Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electronic properties of the N-heterocyclic carbene (NHC) 1,3-diisopropylimidazol-2-ylidene, generated from its precursor, 1,3-diisopropylimidazolium chloride. This NHC is a crucial ligand in organometallic chemistry and catalysis, and understanding its electronic characteristics is paramount for designing novel catalysts and therapeutics.
Core Electronic Properties: A Quantitative Summary
The electronic nature of an NHC ligand, specifically its electron-donating ability, is a key determinant of the stability and reactivity of its metal complexes. The following table summarizes the key electronic parameters for 1,3-diisopropylimidazol-2-ylidene and its corresponding imidazolium (B1220033) salt.
| Electronic Parameter | Value | Significance |
| pKa of this compound | ~22 (in DMSO) | Indicates the acidity of the precursor and the basicity of the resulting carbene. A higher pKa corresponds to a more electron-donating and more basic carbene. |
| Tolman Electronic Parameter (TEP) | ~2051 cm⁻¹ (for the closely related IPr) | Measures the net electron-donating ability of the ligand by analyzing the CO stretching frequency in a metal-carbonyl complex. Lower wavenumbers indicate stronger electron donation. |
| ¹³C NMR Chemical Shift (Carbene Carbon) | 180 - 220 ppm (in metal complexes) | The chemical shift of the carbene carbon is sensitive to the electronic environment and the nature of the metal center. It provides insights into the σ-donating and π-accepting properties of the NHC. |
Synthesis of 1,3-diisopropylimidazol-2-ylidene
The synthesis of the free carbene is typically achieved through the deprotonation of the corresponding imidazolium salt.
Experimental Protocol: Synthesis of 1,3-diisopropylimidazol-2-ylidene
Materials:
-
This compound
-
Potassium hexamethyldisilazide (KHMDS)
-
Anhydrous toluene (B28343)
-
Anhydrous hexane (B92381)
-
Schlenk flask
-
Magnetic stirrer
-
Cannula
-
Sintered glass funnel
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent) and anhydrous toluene to a Schlenk flask equipped with a magnetic stir bar.
-
Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
In a separate Schlenk flask, dissolve potassium hexamethyldisilazide (1 equivalent) in anhydrous toluene.
-
Slowly add the KHMDS solution to the imidazolium salt suspension via cannula while stirring vigorously.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Remove the solvent under reduced pressure.
-
Extract the resulting solid with anhydrous hexane and filter through a sintered glass funnel to remove the precipitated potassium chloride.
-
Evaporate the hexane from the filtrate to yield 1,3-diisopropylimidazol-2-ylidene as a white or pale yellow solid.
Experimental Protocols for Electronic Characterization
Determination of the Tolman Electronic Parameter (TEP)
The TEP is a widely used method to quantify the electron-donating ability of a ligand. It is determined by measuring the ν(CO) stretching frequency of a metal-carbonyl complex containing the ligand of interest.
Experimental Protocol:
-
Synthesis of the Metal-Carbonyl Complex: Synthesize a suitable metal-carbonyl complex, typically [RhCl(CO)₂(NHC)] or [IrCl(CO)₂(NHC)], by reacting the free NHC with [Rh(CO)₂Cl]₂ or [Ir(CO)₂Cl]₂, respectively, in an inert solvent like dichloromethane.
-
Infrared Spectroscopy: Record the infrared (IR) spectrum of the purified metal-carbonyl complex in a suitable solvent (e.g., dichloromethane).
-
Data Analysis: Identify the symmetric and asymmetric CO stretching frequencies (ν_sym and ν_asym). The TEP is then calculated using the following equation for a rhodium complex: TEP = 0.5 * (ν_sym + ν_asym).
¹³C NMR Spectroscopy
The ¹³C NMR chemical shift of the carbene carbon (NCN) is a sensitive probe of the electronic environment of the NHC ligand upon coordination to a metal center.
Experimental Protocol:
-
Synthesis of the NHC-Metal Complex: Synthesize the desired NHC-metal complex.
-
Sample Preparation: Dissolve a sufficient amount of the purified complex in a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆).
-
NMR Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a high-resolution NMR spectrometer.
-
Data Analysis: Identify the resonance corresponding to the carbene carbon. This signal is typically found in the downfield region of the spectrum (180-220 ppm). The precise chemical shift provides information about the σ-donation and π-backbonding characteristics of the NHC-metal bond.
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of the imidazolium salt and the corresponding NHC.
Experimental Protocol:
-
Electrolyte Solution Preparation: Prepare a solution of the this compound (typically 1-5 mM) in an anhydrous, polar aprotic solvent (e.g., acetonitrile (B52724) or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential between appropriate limits.
-
Data Analysis: Analyze the resulting voltammogram to determine the reduction potential of the imidazolium cation and the oxidation potential of the in situ generated NHC. These potentials provide insights into the electronic properties of the system.
The Electronic Nature of the NHC-Metal Bond
The bonding of an NHC to a metal center is primarily characterized by a strong σ-donating interaction from the filled sp² hybrid orbital of the carbene carbon to a vacant d-orbital of the metal. Additionally, there can be a π-accepting interaction where electron density from a filled d-orbital of the metal is back-donated into the empty p-orbital of the carbene carbon. The extent of this π-backbonding is a subject of ongoing research and depends on the nature of the metal and the other ligands present.
Hammett Parameters: A Note on Applicability
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. While conceptually useful for understanding electronic effects, Hammett parameters (σ) are not directly applicable to N-heterocyclic carbenes in the same way they are to substituents on a benzene (B151609) ring. This is because the electronic influence of the NHC is a property of the entire ligand and its coordination to the metal center, rather than the effect of a substituent on a reaction center through an aromatic system. Alternative parameters, such as the TEP and the Lever Electronic Parameter (LEP), which is derived from electrochemical data, are more appropriate for quantifying the electronic properties of NHC ligands.
Conclusion
The N-heterocyclic carbene derived from this compound is a potent σ-donating ligand with tunable electronic properties. A thorough understanding and quantification of these properties through techniques such as NMR and IR spectroscopy, and cyclic voltammetry, are essential for the rational design of highly efficient catalysts and novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working in these fields.
Methodological & Application
Application Notes and Protocols: 1,3-Diisopropylimidazolium Chloride in Organometallic Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-diisopropylimidazolium chloride as a precursor to N-heterocyclic carbene (NHC) ligands in several important organometallic catalytic reactions. The following sections detail its application in ruthenium-catalyzed amide bond formation, palladium-catalyzed Suzuki and Heck cross-coupling reactions, and ruthenium-catalyzed olefin metathesis.
Introduction
This compound is a versatile imidazolium (B1220033) salt that serves as a stable precursor to the 1,3-diisopropylimidazol-2-ylidene N-heterocyclic carbene (NHC) ligand. NHCs are a class of persistent carbenes that have become indispensable in organometallic catalysis due to their strong σ-donating properties and steric tunability.[1] They form highly stable and catalytically active complexes with a variety of transition metals, often outperforming traditional phosphine (B1218219) ligands in terms of stability and efficiency.
The general workflow for utilizing this compound in catalysis involves the in situ or ex situ generation of the corresponding NHC ligand, which then coordinates to a metal center to form the active catalyst.
Caption: General workflow for generating an active NHC-metal catalyst.
Synthesis of this compound
A common method for the synthesis of this compound involves the alkylation of imidazole (B134444) with an isopropyl halide.[2] A two-step approach starting from 1-isopropylimidazole (B1312584) is often preferred to ensure higher purity and yield.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Isopropylimidazole
-
2-Chloropropane (B107684) (or 2-bromopropane)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Schlenk line or inert atmosphere setup (optional, but recommended)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-isopropylimidazole (1.0 eq.) in anhydrous acetonitrile.
-
Add 2-chloropropane (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by TLC or NMR.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain a crude solid.
-
Wash the solid with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to yield this compound.
Application in Ruthenium-Catalyzed Amide Bond Formation
The NHC ligand derived from this compound is highly effective in forming ruthenium complexes that catalyze the direct synthesis of amides from alcohols and amines, with the liberation of dihydrogen gas.[3] This atom-economical process avoids the need for stoichiometric activating agents.
References
Application of 1,3-Diisopropylimidazolium Chloride in Suzuki-Miyaura Cross-Coupling Reactions: A Guide for Researchers
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key factor in the success of these reactions is the choice of catalyst system, which typically consists of a palladium source and a supporting ligand. N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions due to their strong σ-donating ability and steric tunability, which lead to highly active and stable catalysts.[1][2]
This document provides detailed application notes and protocols for the use of 1,3-diisopropylimidazolium chloride, a common and commercially available precursor to the N-heterocyclic carbene IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), in Suzuki-Miyaura cross-coupling reactions. The IPr ligand is known for its steric bulk and strong electron-donating properties, which contribute to the high efficacy of the resulting palladium catalysts in coupling a wide range of substrates, including challenging aryl chlorides.[3][4]
Two primary approaches for utilizing this compound will be discussed:
-
Use of a Pre-formed, Well-Defined Palladium-NHC Precatalyst: The most common and user-friendly method involves the use of --INVALID-LINK--palladium(II) dichloride, commonly known as PEPPSI-IPr. This air- and moisture-stable complex serves as a highly reactive precatalyst, simplifying reaction setup and ensuring reproducibility.[5]
-
In situ Generation of the Palladium-NHC Catalyst: This approach involves the direct combination of this compound with a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a base in the reaction mixture to generate the active catalyst. This method offers flexibility in tuning the palladium-to-ligand ratio.
General Reaction Scheme
The general transformation for the Suzuki-Miyaura cross-coupling reaction is depicted below:
Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Application Notes
The palladium catalysts derived from this compound are highly versatile and have been successfully employed in the Suzuki-Miyaura coupling of a broad range of substrates.
Substrate Scope:
-
Aryl Halides: These catalysts are particularly effective for the coupling of unactivated and sterically hindered aryl chlorides, which are often challenging substrates for traditional phosphine-based palladium catalysts.[6] Aryl bromides and iodides are also excellent coupling partners.
-
Arylboronic Acids: A wide variety of arylboronic acids, including those with electron-donating and electron-withdrawing substituents, can be used.
-
Heteroaryl Partners: The protocols are amenable to the coupling of heteroaryl halides and heteroarylboronic acids.
-
Amides and Esters: Recent advancements have demonstrated the utility of PEPPSI-IPr in the cross-coupling of amides and esters via N-C and C-O bond activation, respectively.[7]
Key Advantages:
-
High Catalytic Activity: The strong σ-donating nature of the IPr ligand leads to highly active catalysts, often allowing for low catalyst loadings (0.1-2 mol%).[8]
-
Broad Substrate Scope: The steric bulk of the IPr ligand facilitates the coupling of challenging, sterically hindered substrates.
-
Stability: The PEPPSI-IPr precatalyst is air- and moisture-stable, making it convenient to handle and store.[5]
-
Mild Reaction Conditions: Many couplings can be achieved at room temperature or with gentle heating (e.g., 60 °C).[1]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid using PEPPSI-IPr Precatalyst
This protocol is a general procedure for the coupling of aryl chlorides with arylboronic acids using the commercially available PEPPSI-IPr precatalyst.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride) (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous isopropanol (B130326) (IPA) (3 mL)
-
Reaction vial with a magnetic stir bar
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a reaction vial containing a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), PEPPSI-IPr (0.02 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the vial with a septum cap and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Using a syringe, add anhydrous isopropanol (3 mL) to the vial.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from a few hours to overnight depending on the substrates.
-
Upon completion, quench the reaction by adding water (5 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Protocol 2: In situ Generation of the Pd-IPr Catalyst for Suzuki-Miyaura Coupling
This protocol describes the generation of the active catalyst from this compound and a palladium source directly in the reaction vessel.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
This compound (0.012 mmol, 1.2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Solvent (e.g., 1,4-dioxane (B91453)/water mixture, 10:1, 5 mL)
-
Reaction flask with a magnetic stir bar and reflux condenser
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.01 mmol), this compound (0.012 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the solvent (e.g., 5 mL of a 10:1 mixture of 1,4-dioxane and water) to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative data for Suzuki-Miyaura cross-coupling reactions using catalysts derived from this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using PEPPSI-IPr [6]
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorotoluene | 4-Methylbiphenyl | 85 |
| 2 | 2-Chlorotoluene | 2-Methylbiphenyl | 87 |
| 3 | 4-Chloroanisole | 4-Methoxybiphenyl | 84 |
| 4 | 2-Chloroanisole | 2-Methoxybiphenyl | 93 |
| 5 | 4-Chloroacetophenone | 4-Acetylbiphenyl | 95 |
Reaction Conditions: Aryl chloride (1 mmol), phenylboronic acid (1.4 mmol), PEPPSI-IPr (2 mol%), NaOtBu (1.2 mmol), isopropanol, room temperature.
Table 2: Suzuki-Miyaura Coupling of Various Aryl Halides with Arylboronic Acids using PEPPSI-IPr under Microwave Conditions [9]
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 91 |
| 2 | 4-Chlorobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | 85 |
| 3 | 1-Bromonaphthalene | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)naphthalene | 88 |
| 4 | 2-Chloropyridine | Phenylboronic acid | 2-Phenylpyridine | 78 |
Reaction Conditions: Aryl halide (1 mmol), arylboronic acid (1.2 mmol), PEPPSI-IPr (1 mol%), K₂CO₃ (2 mmol), solvent-free, microwave irradiation at 110 °C for 10 min.
Mandatory Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is illustrated below. The cycle involves the oxidative addition of the aryl halide to the active Pd(0)-NHC species, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the catalyst.
Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Protocol 1
The following diagram illustrates the key steps in the experimental workflow for the Suzuki-Miyaura coupling using the PEPPSI-IPr precatalyst.
Figure 3: Experimental workflow for Suzuki-Miyaura coupling with PEPPSI-IPr.
References
- 1. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In situ prepared mesoporous silica nanosphere supported palladium(ii) 2-aminopyridine complex catalyst for Suzuki–Miyaura cross-coupling reaction in water - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Heck Coupling Reaction Utilizing 1,3-Diisopropylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes. The evolution of this reaction has been marked by the development of sophisticated catalyst systems that offer improved stability, activity, and substrate scope. Among these, palladium complexes bearing N-heterocyclic carbene (NHC) ligands have emerged as a highly effective class of catalysts. NHCs are strong σ-donors that form robust bonds with palladium, leading to thermally stable and highly active catalysts capable of facilitating challenging cross-coupling reactions, including those involving less reactive aryl chlorides.
1,3-Diisopropylimidazolium chloride is an accessible and commonly used precursor for the generation of a corresponding NHC ligand. This imidazolium (B1220033) salt can be used to form a catalytically active Pd-NHC complex in situ or to synthesize a well-defined pre-catalyst. This application note provides a detailed protocol for the Heck coupling reaction using this compound for the in situ generation of the palladium-NHC catalyst, along with representative data and a workflow diagram.
Catalytic System Overview
The active catalyst is typically generated in situ from a palladium(II) or palladium(0) precursor, this compound, and a base. The base deprotonates the imidazolium salt to form the free N-heterocyclic carbene, which then coordinates to the palladium center. This approach avoids the need to synthesize and isolate the often air- and moisture-sensitive Pd-NHC complex separately.
Data Summary
Table 1: Heck Coupling of Aryl Halides with Styrene
| Entry | Aryl Halide | Alkene | Pd Source (mol%) | Ligand Precursor (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | Styrene | Pd(OAc)₂ (2) | This compound (4) | Cs₂CO₃ (2) | Dioxane | 120 | 24 | High |
| 2 | 4-Bromotoluene | Styrene | Pd(dba)₂ (1) | Phosphine-functionalized imidazolium salt (1) | K₂CO₃ (2) | DMAc | 120 | 12 | >95[1] |
| 3 | Chlorobenzene | Styrene | Pre-formed NHC-Pd(II) complex (3) | - | Cs₂CO₃ (2) | TBAB | 140 | 12 | 85[2] |
| 4 | 4-Chlorotoluene | Styrene | Pre-formed NHC-Pd(II) complex (3) | - | Cs₂CO₃ (2) | TBAB | 140 | 12 | 92[2] |
Table 2: Heck Coupling of Aryl Halides with Acrylates
| Entry | Aryl Halide | Alkene | Pd Source (mol%) | Ligand Precursor (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ (2) | This compound (4) | Na₂CO₃ (2) | DMF | 130 | 18 | High |
| 2 | Iodobenzene | n-Butyl acrylate | Pd(dba)₂ (1) | Phosphine-functionalized imidazolium salt (1) | K₂CO₃ (2) | DMAc | 120 | 5 | >95[1] |
| 3 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(dba)₂ (1) | Phosphine-functionalized imidazolium salt (1) | K₂CO₃ (2) | DMAc | 120 | 5 | >95[1] |
| 4 | 4-Iodotoluene | n-Butyl acrylate | PdCl₂(PPh₃)₂ (0.1) | Imidazo[1,5-α]pyridinium chloride (0.2) | Et₃N (1.5) | Microemulsion | 80 | 1 | >99[3] |
Experimental Protocols
Protocol 1: In Situ Catalyst Generation for Heck Coupling of an Aryl Halide with an Alkene
This protocol describes a general procedure for the Heck coupling reaction using in situ catalyst formation from Palladium(II) acetate (B1210297), this compound, and a base.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., 4-chloroacetophenone)
-
Alkene (e.g., styrene)
-
Cesium carbonate (Cs₂CO₃) or other suitable base
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or DMAc)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), this compound (e.g., 0.04 mmol, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Addition of Reactants and Solvent: Under the inert atmosphere, add the aryl halide (1.0 mmol, 1 equiv.) and the alkene (1.2 mmol, 1.2 equiv.). Add the anhydrous, degassed solvent (e.g., 3-5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 120-140 °C) and stir vigorously for the required time (e.g., 12-24 hours).
-
Monitoring: The reaction progress can be monitored by TLC or GC-MS analysis of small aliquots taken from the reaction mixture.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of celite to remove the palladium black and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
Visualizations
Figure 1. Experimental workflow for the Heck coupling reaction.
Figure 2. Generalized catalytic cycle for the Heck reaction.
References
- 1. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
- 2. N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NHC stabilized Pd nanoclusters in the Mizoroki–Heck reaction within microemulsion: exploring the role of imidazolium salt in rate enhancement - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Buchwald-Hartwig Amination with 1,3-Diisopropylimidazolium Chloride Derived Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination reaction utilizing a catalyst system derived from 1,3-diisopropylimidazolium chloride (IPrHCl). This method is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds, a critical linkage in a vast array of pharmaceuticals and functional materials. The in-situ generation of the active palladium N-heterocyclic carbene (NHC) catalyst from IPrHCl offers a practical and efficient approach for a broad range of substrates.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or triflate) and an amine. The use of N-heterocyclic carbene (NHC) ligands, such as those derived from this compound (IPr), has significantly advanced this methodology. The IPr ligand, with its strong σ-donating ability and steric bulk, effectively stabilizes the palladium catalyst, promoting high catalytic activity and broad substrate scope, particularly for challenging aryl chlorides.
This document outlines the in-situ preparation of the Pd-IPr catalyst and provides detailed protocols for its application in C-N cross-coupling reactions.
Catalytic Cycle
The generally accepted catalytic cycle for the Buchwald-Hartwig amination with a Pd-NHC catalyst is initiated by the formation of a catalytically active Pd(0)-NHC complex. This species undergoes oxidative addition with the aryl halide, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired arylamine product and regenerates the Pd(0)-NHC catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
The general workflow for performing a Buchwald-Hartwig amination using an in-situ generated catalyst is straightforward and can be adapted for a wide range of substrates. The key steps involve the careful setup of an inert atmosphere, followed by the sequential addition of reagents.
Caption: General experimental workflow for the reaction.
Quantitative Data Summary
The following tables summarize the yields of Buchwald-Hartwig amination reactions with various aryl halides and amines using a palladium catalyst with an IPr-derived ligand.
Table 1: Amination of Aryl Chlorides
| Aryl Chloride | Amine | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 2 | 98 | [1] |
| Chlorobenzene | Morpholine | Pd₂(dba)₃ | NaOtBu | Dioxane | 100 | 24 | 95 | [1] |
| 4-Chloroanisole | Morpholine | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 2 | 99 | [1] |
| 3-Chloropyridine | Morpholine | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 24 | 80 | [1] |
| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 100 | 24 | 92 | [2] |
| 4-Chloroacetophenone | Aniline | Pd-PEPPSI-IPr | Cs₂CO₃ | Dioxane | 80 | 18 | 95 | [3] |
Table 2: Amination of Aryl Bromides
| Aryl Bromide | Amine | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ | LHMDS | THF | RT | 10-72 | >95 | [4] |
| Bromobenzene | N-Methylaniline | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 2 | 97 | [2] |
| 4-Bromoanisole | Piperidine | Pd₂(dba)₃ | NaOtBu | Dioxane | 100 | 18 | 94 | [2] |
| 2-Bromopyridine | Di-n-butylamine | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 24 | 88 | [2] |
Experimental Protocols
Protocol 1: General Procedure for the In-situ Palladium/IPr-Catalyzed Amination of Aryl Halides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (IPrHCl)
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu, K₃PO₄, LHMDS)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (In-situ):
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium source (e.g., 0.01 mmol, 1 mol% Pd) and this compound (0.02 mmol, 2 mol%).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
-
Reaction Setup:
-
To the Schlenk tube containing the catalyst precursors, add the aryl halide (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
If the amine is a solid, it can be added along with the catalyst precursors. If it is a liquid, it can be added via syringe after the tube is under an inert atmosphere.
-
-
Reaction Execution:
-
Add the anhydrous solvent (e.g., 5 mL) via syringe.
-
Add the base (e.g., 1.4 mmol, 1.4 equiv.). If using a solid base like NaOtBu or K₃PO₄, add it with the other solids. If using a solution like LHMDS, add it via syringe.
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Troubleshooting
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Increase the catalyst loading or reaction temperature.
-
Screen different bases and solvents.
-
Check the purity of the starting materials.
-
-
Side Product Formation:
-
Hydrodehalogenation of the aryl halide can occur. Lowering the reaction temperature may mitigate this.
-
For primary amines, diarylation can be a side reaction. Using a slight excess of the amine can sometimes help.
-
Safety Precautions
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Strong bases such as NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle them under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents are flammable and should be used away from ignition sources.
By following these detailed notes and protocols, researchers can effectively implement the Buchwald-Hartwig amination using catalysts derived from this compound for the synthesis of a wide range of arylamine products.
References
Application Notes and Protocols: 1,3-Diisopropylimidazolium Chloride in C-H Activation and Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H bond activation and functionalization represent a paradigm shift in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysts, enabling a wide range of C-H functionalization reactions. 1,3-Diisopropylimidazolium chloride is a readily available and commonly used precursor for the generation of the 1,3-diisopropylimidazol-2-ylidene (IPr) NHC ligand. This ligand is valued for its strong σ-donating properties and steric bulk, which can enhance the stability and catalytic activity of metal complexes. These application notes provide an overview of the use of this compound in generating active catalysts for C-H activation and functionalization, along with detailed experimental protocols for specific applications.
Key Applications
Catalysts derived from this compound have demonstrated efficacy in various C-H activation and functionalization reactions, including:
-
Direct Arylation of Heterocycles: The palladium-catalyzed direct arylation of electron-rich heterocycles, such as thiophenes, is a key transformation in the synthesis of organic electronic materials and pharmaceuticals. The in-situ generation of a Pd-NHC catalyst from this compound facilitates this reaction with high efficiency.
-
Amide Synthesis via Dehydrogenative Coupling: Ruthenium-NHC complexes, prepared from this compound, are effective catalysts for the amidation of primary alcohols and amines. This process involves a C-H activation step and is considered a greener alternative to traditional amide synthesis methods.
-
Annulation Reactions: Rhodium(III)-catalyzed C-H activation and annulation of various substrates with alkynes can be facilitated by NHC ligands to construct complex heterocyclic scaffolds.
Data Presentation
The following tables summarize quantitative data for representative C-H functionalization reactions where the catalyst is derived from this compound.
Table 1: Palladium-Catalyzed Direct C-H Arylation of 2-Substituted Thiophenes
| Entry | Aryl Bromide | Thiophene (B33073) Substrate | Product | Yield (%) |
| 1 | 4-Bromotoluene (B49008) | 2-n-Hexylthiophene | 2-(4-Methylphenyl)-5-n-hexylthiophene | 85 |
| 2 | 4-Bromoanisole | 2-n-Hexylthiophene | 2-(4-Methoxyphenyl)-5-n-hexylthiophene | 82 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2-n-Hexylthiophene | 2-(4-(Trifluoromethyl)phenyl)-5-n-hexylthiophene | 75 |
| 4 | 4-Bromobenzonitrile | 2-n-Hexylthiophene | 4-(5-n-Hexylthiophen-2-yl)benzonitrile | 78 |
Table 2: Ruthenium-Catalyzed Amidation of Alcohols with Amines
| Entry | Alcohol | Amine | Product | Yield (%) |
| 1 | Benzyl alcohol | Aniline | N-Phenylbenzamide | 92 |
| 2 | 1-Hexanol | Benzylamine | N-Benzylhexanamide | 88 |
| 3 | Cinnamyl alcohol | Piperidine | 1-(Piperidin-1-yl)prop-2-en-1-one | 85 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Direct C-H Arylation of 2-n-Hexylthiophene with 4-Bromotoluene
This protocol describes the direct C-H arylation of a thiophene derivative using a palladium catalyst generated in situ from this compound.
Materials:
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
2-n-Hexylthiophene
-
4-Bromotoluene
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add this compound (19 mg, 0.1 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMAc (5 mL) via syringe.
-
Add 2-n-hexylthiophene (168 mg, 1.0 mmol) and 4-bromotoluene (256 mg, 1.5 mmol) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Cool the reaction to room temperature and quench with water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes) to afford 2-(4-methylphenyl)-5-n-hexylthiophene as a colorless oil.
Protocol 2: In-situ Generation of a Ruthenium-NHC Catalyst for Amidation
This protocol details the formation of an active Ruthenium-NHC catalyst from this compound for the dehydrogenative coupling of alcohols and amines.
Materials:
-
This compound
-
[Ru(p-cymene)Cl₂]₂
-
Potassium tert-butoxide (KOtBu)
-
Toluene (B28343), anhydrous
-
Standard Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
In a glovebox, add this compound (38 mg, 0.2 mmol) and potassium tert-butoxide (22.4 mg, 0.2 mmol) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (5 mL) and stir the suspension at room temperature for 30 minutes to generate the free NHC.
-
In a separate Schlenk tube, dissolve [Ru(p-cymene)Cl₂]₂ (61 mg, 0.1 mmol) in anhydrous toluene (5 mL).
-
Transfer the NHC solution to the ruthenium precursor solution via cannula at room temperature.
-
Stir the resulting mixture for 1 hour at room temperature. The color of the solution will typically change, indicating the formation of the Ru-NHC complex.
-
This solution containing the in-situ generated catalyst is now ready for use in the amidation reaction.
Visualizations
Caption: Workflow for Palladium-Catalyzed Direct C-H Arylation.
Caption: In-situ Generation of the Ru-NHC Catalyst.
Conclusion
This compound serves as a versatile and accessible precursor for the generation of a highly effective NHC ligand for transition metal catalysis. The resulting metal-NHC complexes are powerful tools for C-H activation and functionalization, enabling the development of efficient and sustainable synthetic methodologies. The protocols provided herein offer a starting point for researchers to explore the utility of this catalyst system in their own synthetic endeavors, with broad applications in materials science, medicinal chemistry, and drug development.
Application of 1,3-Diisopropylimidazolium Chloride in Greener Amide Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of amide bonds is a cornerstone of organic synthesis, particularly in the pharmaceutical and fine chemical industries. Traditional methods often rely on stoichiometric activating agents, leading to poor atom economy and significant waste generation. In the pursuit of greener and more sustainable chemical processes, catalytic methods for amide synthesis have garnered considerable attention. This document details the application of 1,3-diisopropylimidazolium chloride as a precursor to an N-heterocyclic carbene (NHC) ligand in ruthenium-catalyzed dehydrogenative coupling reactions for the formation of amides directly from alcohols and amines. This approach represents a significant advancement in green chemistry, offering high atom economy with the only byproduct being molecular hydrogen.
Principle
This compound serves as a stable and readily available precursor to the 1,3-diisopropylimidazol-2-ylidene (IiPr) carbene. In the presence of a suitable base, the imidazolium (B1220033) salt is deprotonated to generate the free NHC, which then acts as a strong σ-donating ligand for a ruthenium metal center. The resulting Ru-NHC complex is a highly effective catalyst for the dehydrogenative coupling of primary alcohols and amines. The overall transformation involves the oxidation of the alcohol to an aldehyde intermediate, which then reacts with the amine to form a hemiaminal. Subsequent dehydrogenation of the hemiaminal affords the desired amide, with the liberation of two equivalents of dihydrogen gas. This process avoids the use of pre-activated carboxylic acid derivatives and stoichiometric coupling reagents, thereby aligning with the principles of green chemistry.[1]
Application Notes
-
Greener Synthesis: This protocol describes a redox-neutral and atom-economical method for amide synthesis, avoiding the formation of stoichiometric byproducts.[1]
-
Catalyst System: The active catalyst is generated in situ from a ruthenium precursor, this compound, a phosphine (B1218219) ligand, and a base. This allows for facile catalyst preparation from commercially available starting materials.[1]
-
Substrate Scope: The method is applicable to a range of primary alcohols and amines, providing moderate to excellent yields of the corresponding amides. Sterically unhindered substrates generally afford higher yields.[1]
-
Reaction Conditions: The reaction is typically carried out in a high-boiling solvent such as toluene (B28343) at elevated temperatures to facilitate the liberation of dihydrogen.
-
Versatility: Three distinct catalyst systems are presented, all utilizing the IiPr ligand derived from this compound, demonstrating the robustness of this ligand in promoting the desired transformation.[1]
Experimental Protocols
General Protocol for the Ruthenium-Catalyzed Dehydrogenative Amidation of Alcohols and Amines
This protocol is based on the in situ generation of the active catalyst from [RuCl₂(cod)], this compound, tricyclopentylphosphonium tetrafluoroborate (B81430), and potassium tert-butoxide.[1]
Materials:
-
[RuCl₂(cod)] (1,5-cyclooctadiene)ruthenium(II) dichloride
-
This compound
-
Tricyclopentylphosphonium tetrafluoroborate
-
Potassium tert-butoxide (KOtBu)
-
Primary alcohol
-
Primary amine
-
Anhydrous toluene
-
Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add [RuCl₂(cod)] (0.025 mmol, 2.5 mol%), this compound (0.030 mmol, 3.0 mol%), and tricyclopentylphosphonium tetrafluoroborate (0.030 mmol, 3.0 mol%).
-
Add the primary alcohol (1.0 mmol, 1.0 equiv) and the primary amine (1.2 mmol, 1.2 equiv) to the Schlenk tube.
-
Add anhydrous toluene (2.0 mL) to the mixture.
-
Finally, add potassium tert-butoxide (0.10 mmol, 10 mol%).
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 110 °C for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The reaction mixture can be analyzed by GC-MS or LC-MS to determine conversion and yield.
-
For product isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel.
Quantitative Data
The following tables summarize the yields for the amidation of various primary alcohols and amines using the in situ generated catalyst system described in the protocol above.
Table 1: Amidation of Various Alcohols with Benzylamine (B48309)
| Entry | Alcohol | Amide Product | Yield (%) |
| 1 | Benzyl alcohol | N-Benzylbenzamide | 85 |
| 2 | 1-Hexanol | N-Benzylhexanamide | 78 |
| 3 | 1-Octanol | N-Benzyloctanamide | 81 |
| 4 | Cyclohexylmethanol | N-Benzylcyclohexanecarboxamide | 75 |
Reaction conditions: Alcohol (1.0 mmol), benzylamine (1.2 mmol), [RuCl₂(cod)] (2.5 mol%), this compound (3.0 mol%), tricyclopentylphosphonium tetrafluoroborate (3.0 mol%), KOtBu (10 mol%) in toluene (2 mL) at 110 °C for 24 h. Yields are isolated yields.
Table 2: Amidation of Benzyl Alcohol with Various Amines
| Entry | Amine | Amide Product | Yield (%) |
| 1 | Benzylamine | N-Benzylbenzamide | 85 |
| 2 | Hexylamine | N-Hexylbenzamide | 82 |
| 3 | Octylamine | N-Octylbenzamide | 84 |
| 4 | Cyclohexylamine | N-Cyclohexylbenzamide | 70 |
Reaction conditions: Benzyl alcohol (1.0 mmol), amine (1.2 mmol), [RuCl₂(cod)] (2.5 mol%), this compound (3.0 mol%), tricyclopentylphosphonium tetrafluoroborate (3.0 mol%), KOtBu (10 mol%) in toluene (2 mL) at 110 °C for 24 h. Yields are isolated yields.
Visualizations
Caption: Experimental workflow for Ru-NHC catalyzed amide synthesis.
Caption: Proposed catalytic cycle for dehydrogenative amidation.[1]
References
The Pivotal Role of 1,3-Diisopropylimidazolium Chloride in Advancing Ionic Liquid-Based Synthesis
For Immediate Release
[City, State] – 1,3-Diisopropylimidazolium chloride is emerging as a critical precursor in the development of advanced ionic liquids and N-heterocyclic carbene (NHC) catalysts, driving significant innovations in synthetic chemistry. These developments are particularly impactful for researchers, scientists, and drug development professionals, offering greener and more efficient pathways for chemical synthesis. This application note provides detailed protocols and data on the synthesis and application of ionic liquids and catalysts derived from this compound, with a focus on palladium-catalyzed cross-coupling reactions.
Application Notes
This compound serves primarily as a precursor to 1,3-diisopropylimidazolium-based ionic liquids and N-heterocyclic carbenes (NHCs). The bulky isopropyl groups on the imidazolium (B1220033) ring enhance the stability and solubility of the resulting ionic liquids and modulate the steric and electronic properties of the derived NHC ligands.
As a Precursor to Ionic Liquids:
Ionic liquids (ILs) are salts with melting points below 100°C, known for their negligible vapor pressure, high thermal stability, and tunable solvent properties.[1] this compound can be converted into various ionic liquids through anion exchange reactions. For instance, reacting it with sodium tetrafluoroborate (B81430) yields 1,3-diisopropylimidazolium tetrafluoroborate ([iPr₂Im][BF₄]), a room-temperature ionic liquid. These ILs can serve as environmentally benign reaction media, replacing volatile organic compounds (VOCs). Their use can lead to improved reaction rates, selectivity, and easier product separation and catalyst recycling.
As a Precursor to N-Heterocyclic Carbene (NHC) Ligands:
The deprotonation of this compound yields the corresponding N-heterocyclic carbene. NHCs are potent σ-donating ligands that form highly stable and active complexes with transition metals, particularly palladium.[2] These Pd-NHC complexes are exceptional catalysts for a variety of cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions, which are fundamental for the formation of carbon-carbon bonds in drug discovery and materials science.[2] The steric bulk of the diisopropyl groups on the NHC ligand plays a crucial role in promoting the reductive elimination step in the catalytic cycle and stabilizing the active catalytic species.[2]
Key Applications in Synthesis
The primary application of this compound in synthesis is through the generation of Pd-NHC catalysts for cross-coupling reactions. These reactions are vital for the construction of complex organic molecules.
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. Pd-NHC complexes derived from this compound have demonstrated high activity in these reactions, even with challenging substrates like aryl chlorides.[3]
Heck Coupling: This reaction couples an unsaturated halide with an alkene. The use of Pd-NHC catalysts in ionic liquids has been shown to enhance reaction efficiency and facilitate catalyst recycling.[4][5][6][7] While specific data for 1,3-diisopropylimidazolium-based ILs as solvents in Heck reactions is limited, the principles of using imidazolium ILs are well-established.[4][5][6][7]
Experimental Protocols
Protocol 1: Synthesis of 1,3-Diisopropylimidazolium Tetrafluoroborate ([iPr₂Im][BF₄])
Materials:
-
This compound
-
Sodium tetrafluoroborate (NaBF₄)
Procedure:
-
Dissolve this compound (1 equivalent) and sodium tetrafluoroborate (1 equivalent) in acetone.
-
Stir the mixture at room temperature for 24 hours.
-
A white precipitate of sodium chloride will form.
-
Filter the mixture to remove the sodium chloride precipitate.
-
Remove the acetone from the filtrate under reduced pressure to yield the 1,3-diisopropylimidazolium tetrafluoroborate ionic liquid.
-
Dry the resulting ionic liquid under vacuum to remove any residual solvent.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using a Pd-NHC Catalyst
This protocol is a generalized procedure based on the use of Pd-NHC complexes in cross-coupling reactions.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Pd-NHC precatalyst (e.g., [(IPr)PdCl₂(aniline)]) (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., THF or an ionic liquid like [iPr₂Im][BF₄])
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the Pd-NHC precatalyst (0.01-1 mol%).
-
Add the solvent (3-5 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
If a conventional solvent is used, perform a standard aqueous workup and extract the product with an organic solvent. If an ionic liquid is used, the product can often be extracted with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether), leaving the catalyst in the ionic liquid phase for potential recycling.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for cross-coupling reactions catalyzed by Pd-NHC complexes derived from imidazolium precursors.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | [(IPr)PdCl₂(3-CF₃-aniline)] (1) | K₂CO₃ | Dioxane | 100 | 18 | 95 |
| 2 | Chloroanisole | [(IPr)PdCl₂(3-CF₃-aniline)] (1) | K₂CO₃ | Dioxane | 100 | 18 | 92 |
| 3 | 1-Chloro-4-nitrobenzene | [(IPr)PdCl₂(aniline)] (1) | K₂CO₃ | THF | 80 | 12 | 98 |
Data adapted from studies on related Pd-NHC complexes.[3]
Table 2: Heck Coupling of Aryl Halides with Butyl Acrylate in an Ionic Liquid
| Entry | Aryl Halide | Catalyst | Base | Ionic Liquid | Temp (°C) | Time (min) | Yield (%) |
| 1 | Iodobenzene | PdCl₂/P(o-tol)₃ | Et₃N | [bmim]PF₆ | 220 | 20 | 99 |
| 2 | Bromobenzene | PdCl₂/P(o-tol)₃ | Et₃N | [bmim]PF₆ | 220 | 20 | 95 |
| 3 | 4-Bromoacetophenone | PdCl₂/P(o-tol)₃ | Et₃N | [bmim]PF₆ | 220 | 20 | 98 |
Data from a study using a different imidazolium-based ionic liquid under microwave irradiation, illustrating the potential of these systems.[4]
Visualizations
The following diagrams illustrate the key concepts discussed.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of both ionic liquids and highly effective NHC-ligated palladium catalysts. The resulting materials offer significant advantages in modern organic synthesis, including improved reaction efficiency, enhanced catalyst stability, and the potential for greener chemical processes. The protocols and data presented herein provide a foundation for researchers to explore and optimize the use of these compounds in their own synthetic endeavors, particularly in the critical area of cross-coupling reactions for drug discovery and development.
References
- 1. Three-component coupling reactions in ionic liquids: an improved protocol for the synthesis of 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. audreyli.com [audreyli.com]
- 5. mdpi.com [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. pcliv.ac.uk [pcliv.ac.uk]
Application Notes and Protocols for Reactions Using 1,3-Diisopropylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 1,3-Diisopropylimidazolium chloride as a precursor to N-heterocyclic carbene (NHC) catalysts in various organic transformations. The following sections detail the experimental setup for key reactions, including the in-situ generation of the NHC catalyst, and present quantitative data for representative reactions.
Overview of this compound in Catalysis
This compound is a stable, crystalline salt that serves as a convenient precursor to the 1,3-diisopropylimidazol-2-ylidene N-heterocyclic carbene (IPr).[1][2][3][4] NHCs are a class of versatile organocatalysts and ligands for transition metals, valued for their strong σ-donating properties and steric tunability.[5] The IPr ligand, derived from this compound, is widely used to enhance the catalytic activity and stability of metal complexes, particularly with palladium and ruthenium.[1][3][4][6][7][8] It also functions as an effective organocatalyst on its own for reactions such as the benzoin (B196080) condensation.[9][10][11][12]
The general scheme for the generation of the active NHC catalyst from the imidazolium (B1220033) salt involves deprotonation at the C2 position of the imidazolium ring using a suitable base.
Experimental Protocols
Protocol 1: In-situ Generation of the N-Heterocyclic Carbene (NHC)
This protocol describes the general procedure for the in-situ generation of the 1,3-diisopropylimidazol-2-ylidene (IPr) carbene from its chloride salt precursor. This active carbene can then be used directly as an organocatalyst or as a ligand for a transition metal catalyst.
Materials:
-
This compound
-
Strong base (e.g., potassium tert-butoxide (KOtBu), sodium hydride (NaH))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen source for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Add the chosen anhydrous solvent (e.g., THF).
-
While stirring, add the strong base (1.0-1.2 eq) portion-wise at room temperature. For bases like NaH, a catalytic amount of a deprotonating agent like KOtBu can facilitate the reaction.[5][13]
-
Stir the mixture at room temperature for 30 minutes to 1 hour to ensure complete deprotonation and formation of the free carbene.[9]
-
The resulting solution/suspension containing the active NHC is now ready for the addition of other reagents for the subsequent catalytic reaction.
Logical Workflow for NHC Generation and Use
Caption: Workflow for the in-situ generation of the NHC catalyst and its subsequent use.
Protocol 2: NHC-Catalyzed Benzoin Condensation
This protocol details the use of the in-situ generated NHC from this compound to catalyze the benzoin condensation of aromatic aldehydes.[9][11]
Materials:
-
This compound (NHC precursor)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Dichloromethane (CH2Cl2) for extraction
-
Magnesium sulfate (B86663) (MgSO4) or Sodium sulfate (Na2SO4) for drying
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a flame-dried vial inside a glovebox, combine this compound (0.104 mmol) and potassium tert-butoxide (11.22 mg, 0.104 mmol).[9]
-
Add 0.2 mL of anhydrous THF and stir the mixture for 30 minutes at room temperature to generate the active NHC.[9]
-
To this mixture, add the aromatic aldehyde (2 mmol) and cap the vial.[9]
-
Remove the vial from the glovebox and continue stirring at room temperature for 2 hours.[9]
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with CH2Cl2 (3 x 10 mL).
-
Combine the organic layers, dry over MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired benzoin product.
Quantitative Data for Benzoin Condensation
| Entry | Aldehyde | Catalyst Precursor (mol%) | Base (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5.2 | 5.2 | THF | 2 | ~95 |
| 2 | 4-Chlorobenzaldehyde | 5.2 | 5.2 | THF | 2 | High |
| 3 | 2-Furaldehyde | 5.2 | 5.2 | THF | 0.5 | ~99 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions. Data is adapted from general procedures for NHC-catalyzed benzoin condensations.[9][11]
Protocol 3: Ruthenium-NHC Catalyzed Amide Bond Formation
This protocol outlines a general procedure for the dehydrogenative coupling of primary alcohols and amines to form amides, using a ruthenium catalyst with an NHC ligand derived from this compound.[6][7]
Materials:
-
This compound
-
Ruthenium precursor (e.g., [RuCl2(p-cymene)]2)
-
Base (e.g., KOtBu or Cs2CO3)
-
Primary alcohol
-
Amine
-
Anhydrous toluene (B28343) or cyclohexane
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the ruthenium precursor (e.g., 1-2.5 mol% Ru), this compound (2-5 mol%), and the base (e.g., 10-35 mol%).[6]
-
Add the anhydrous solvent (e.g., toluene).
-
Add the primary alcohol (1.0 eq) and the amine (1.0-1.2 eq).
-
Seal the Schlenk tube and heat the reaction mixture at 110-140 °C for 12-24 hours.[6]
-
After cooling to room temperature, the reaction mixture can be filtered to remove solid residues.
-
The filtrate is concentrated, and the crude product is purified by column chromatography to yield the desired amide.
Quantitative Data for Amide Formation
| Entry | Alcohol | Amine | Ru Catalyst (mol%) | NHC Precursor (mol%) | Base (mol%) | Temp (°C) | Yield (%) |
| 1 | Benzyl alcohol | Benzylamine | [RuCl2(p-cymene)]2 (2.5) | 5 | Cs2CO3 (10) | 140 | High |
| 2 | 1-Hexanol | Piperidine | [RuCl2(C6H6)(IPr)] (3) | - | KOtBu (35) | 110 | Good |
Note: The IPr ligand is generated in-situ from the imidazolium salt. Yields are representative and depend on the specific substrates and reaction conditions.[6]
Signaling Pathway for Ruthenium-NHC Catalyzed Amide Formation
Caption: Proposed pathway for Ru-NHC catalyzed dehydrogenative amide synthesis.
Protocol 4: Palladium-NHC Catalyzed Suzuki-Miyaura Coupling (General Protocol)
This is a general protocol for the Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with an NHC ligand generated from this compound. Conditions may require optimization for specific substrates.[14][15][16]
Materials:
-
This compound
-
Palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4)
-
Aryl or vinyl halide
-
Boronic acid or boronic ester
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF/Water mixture)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere, add the palladium precursor (0.5-2 mol%), this compound (1-4 mol%), and the base (2-3 eq).
-
Add the aryl or vinyl halide (1.0 eq) and the boronic acid or ester (1.1-1.5 eq).
-
Add the degassed solvent. For many Suzuki couplings, a mixture of an organic solvent and water is beneficial.[17]
-
Heat the reaction mixture with stirring at 80-110 °C for 4-24 hours. Monitor the reaction progress by TLC or GC/MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for a Representative Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand Precursor (mol%) | Base (eq) | Solvent | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)2 (1) | 2 | K2CO3 (2) | Toluene | >90 |
| 2 | 1-Iodonaphthalene | 4-Methoxyphenylboronic acid | Pd2(dba)3 (0.5) | 2 | Cs2CO3 (2.5) | Dioxane/H2O | High |
Note: This data is representative of typical NHC-Pd catalyzed Suzuki reactions. The NHC is generated in-situ from its precursor.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Disclaimer
These protocols are intended as a guide for trained researchers. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Reaction conditions, particularly temperature, reaction time, and catalyst loading, may need to be optimized for specific substrates and desired outcomes. It is recommended to consult the primary literature for more detailed information on specific applications.
References
- 1. This compound 97 139143-09-2 [sigmaaldrich.com]
- 2. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound 97 139143-09-2 [sigmaaldrich.com]
- 5. Discovering New Reactions with N-Heterocyclic Carbene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. This compound, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. eurjchem.com [eurjchem.com]
- 10. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. odp.library.tamu.edu [odp.library.tamu.edu]
- 16. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. m.youtube.com [m.youtube.com]
Synthesis of Ruthenium Complexes with 1,3-Diisopropylimidazolium Chloride Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of ruthenium(II) N-heterocyclic carbene (NHC) complexes utilizing 1,3-diisopropylimidazolium chloride as the ligand precursor. N-heterocyclic carbenes are potent σ-donating ligands that form robust bonds with transition metals, leading to highly stable and catalytically active complexes. Ruthenium-NHC complexes, in particular, have garnered significant interest due to their broad applications in catalysis, including olefin metathesis, transfer hydrogenation, and as potential therapeutic agents.
This guide outlines two primary synthetic methodologies: a direct synthesis employing a weak base and a transmetalation route via a silver-NHC intermediate. Both methods yield the desired ruthenium(II)-NHC complexes, with the choice of method often depending on the desired purity, scale, and sensitivity of the starting materials.
Data Presentation
The following tables summarize typical reaction parameters and expected characterization data for the synthesis of a representative ruthenium(II)-NHC complex, Dichloro(p-cymene)(1,3-diisopropylimidazol-2-ylidene)ruthenium(II).
Table 1: Reaction Parameters for the Synthesis of Dichloro(p-cymene)(1,3-diisopropylimidazol-2-ylidene)ruthenium(II)
| Parameter | Direct Synthesis with Weak Base | Transmetalation via Silver-NHC |
| Ruthenium Precursor | [RuCl₂(p-cymene)]₂ | [RuCl₂(p-cymene)]₂ |
| Ligand Precursor | This compound | This compound |
| Base/Transmetalating Agent | Potassium Carbonate (K₂CO₃) | Silver(I) Oxide (Ag₂O) |
| Solvent | Acetone (B3395972) or Dichloromethane | Dichloromethane |
| Temperature | 40-60 °C | Room Temperature |
| Reaction Time | 12-24 hours | 12-24 hours (for Ag-NHC), 2-4 hours (for Ru complex) |
| Typical Yield | 70-90% | 60-85% |
Table 2: Spectroscopic Characterization Data for Dichloro(p-cymene)(1,3-diisopropylimidazol-2-ylidene)ruthenium(II)
| Spectroscopic Data | Expected Chemical Shifts (ppm) or Wavenumbers (cm⁻¹) |
| ¹H NMR (CDCl₃) | p-cymene: δ 5.2-5.5 (d, 4H, Ar-H), 2.8-3.0 (sept, 1H, CH(CH₃)₂), 2.1-2.3 (s, 3H, Ar-CH₃), 1.2-1.4 (d, 6H, CH(CH₃)₂). NHC: δ 7.0-7.2 (s, 2H, NCH), 4.8-5.0 (sept, 2H, NCH(CH₃)₂), 1.4-1.6 (d, 12H, NCH(CH₃)₂). |
| ¹³C NMR (CDCl₃) | Ru=C (carbene): δ 180-190. p-cymene: δ 95-105 (aromatic C), 30-32 (CH), 22-24 (CH₃), 18-20 (CH₃). NHC: δ 120-125 (NCH), 52-55 (NCH), 23-25 (CH₃). |
| FT-IR (KBr) | Characteristic Ru-Cl stretching vibrations around 280-320 cm⁻¹. |
Experimental Protocols
Protocol 1: Direct Synthesis using a Weak Base
This protocol is adapted from a general method for the synthesis of [RuCl₂(NHC)(p-cymene)] complexes.[1] It offers a straightforward and efficient route to the target complex under aerobic conditions.
Materials:
-
[RuCl₂(p-cymene)]₂ (1 equivalent)
-
This compound (2.2 equivalents)
-
Potassium carbonate (K₂CO₃) (5 equivalents)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Pentane or Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add [RuCl₂(p-cymene)]₂ and this compound.
-
Add anhydrous acetone to the flask.
-
Stir the mixture at 60 °C for 20 minutes.
-
Add potassium carbonate to the reaction mixture and continue stirring at 60 °C overnight.
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filter cake with acetone.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a dichloromethane/pentane or dichloromethane/hexane mixture.
-
Collect the resulting solid by filtration, wash with pentane, and dry under vacuum.
Protocol 2: Synthesis via Transmetalation from a Silver-NHC Intermediate
This method involves the initial synthesis of a silver-NHC complex, which then acts as a carbene transfer agent to the ruthenium precursor. This can be advantageous for achieving high purity.
Part A: Synthesis of Silver(I)-1,3-diisopropylimidazol-2-ylidene Chloride
Materials:
-
This compound (1 equivalent)
-
Silver(I) oxide (Ag₂O) (0.55 equivalents)
-
Dichloromethane (anhydrous and degassed)
Procedure:
-
In a flask protected from light, dissolve this compound in anhydrous and degassed dichloromethane.
-
Add silver(I) oxide to the solution.
-
Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by the formation of a precipitate (AgCl) and the disappearance of the starting imidazolium (B1220033) salt (e.g., by TLC or ¹H NMR).
-
Upon completion, filter the reaction mixture through a Celite plug to remove AgCl and any unreacted Ag₂O. The filtrate contains the silver-NHC complex.
Part B: Synthesis of Dichloro(p-cymene)(1,3-diisopropylimidazol-2-ylidene)ruthenium(II)
Materials:
-
Solution of Silver(I)-1,3-diisopropylimidazol-2-ylidene chloride from Part A
-
[RuCl₂(p-cymene)]₂ (0.5 equivalents relative to the starting imidazolium salt)
-
Dichloromethane (anhydrous and degassed)
Procedure:
-
To the filtrate containing the silver-NHC complex, add [RuCl₂(p-cymene)]₂.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by a color change.
-
After the reaction is complete, filter the mixture through Celite to remove the precipitated AgCl.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., DCM/hexane).
Visualizations
Caption: Direct synthesis of the Ru-NHC complex.
Caption: Transmetalation synthesis of the Ru-NHC complex.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Yields with 1,3-Diisopropylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing reactions involving 1,3-Diisopropylimidazolium chloride. Whether you are troubleshooting a low-yield Suzuki-Miyaura coupling or seeking to refine your experimental protocols, this resource offers detailed solutions in a user-friendly format.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during reactions utilizing this compound as an N-heterocyclic carbene (NHC) precursor.
Issue 1: Low or No Product Yield in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low yield or no product. What are the primary factors to investigate?
A1: Low yields in NHC-catalyzed Suzuki-Miyaura couplings often stem from inefficient generation of the active catalyst, catalyst deactivation, or suboptimal reaction conditions. Key areas to troubleshoot include:
-
In-situ NHC Formation: The active NHC catalyst is generated in situ from this compound and a base. Incomplete deprotonation of the imidazolium (B1220033) salt will lead to a low concentration of the active catalyst.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture.[1] Oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[1] Additionally, impurities in reagents or solvents can poison the catalyst.
-
Substrate Reactivity: Aryl chlorides are notably less reactive than the corresponding bromides or iodides and may require more forcing conditions or specialized ligands to achieve good yields.[2][3]
-
Side Reactions: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[2][4] Protodeboronation (hydrolysis of the boronic acid) can also reduce the amount of available nucleophile.[4]
Q2: How does the choice of base impact the reaction yield, and what are some common options?
A2: The base is critical for deprotonating the this compound to form the active NHC ligand and for activating the boronic acid in the catalytic cycle.[5] The strength and nature of the base can significantly influence the reaction rate and yield.[2]
-
Common Bases: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used.[2][6]
-
Base Strength: For less reactive substrates like aryl chlorides, a stronger base like K₃PO₄ may be necessary to facilitate the catalytic cycle.[2]
-
Screening: It is often beneficial to screen a panel of bases to identify the optimal choice for your specific substrate combination.
Q3: What are the signs of catalyst degradation, and how can it be prevented?
A3: Catalyst degradation often manifests as a stalled reaction or the formation of palladium black (finely divided palladium metal), which indicates precipitation of the catalyst from the solution. To prevent degradation:
-
Maintain an Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[1] Solvents should be properly degassed before use.[4][7]
-
Use High-Purity Reagents: Ensure that all reagents, including the this compound, solvents, and base, are of high purity and anhydrous.[1]
-
Ligand Stability: The NHC ligand derived from this compound is generally robust, but prolonged exposure to harsh conditions can lead to degradation.
Issue 2: Product Purification Challenges
Q1: I am having difficulty purifying my product from the reaction mixture. What are common impurities and how can they be removed?
A1: Common impurities in NHC-catalyzed reactions include residual catalyst, byproducts from side reactions, and unreacted starting materials.
-
Homocoupling Products: The formation of biaryl compounds from the self-coupling of boronic acids is a frequent issue.[8] These can often be separated by column chromatography.
-
Residual Palladium: Traces of palladium can often be removed by filtration through a pad of celite or silica (B1680970) gel, or by treatment with a scavenger resin.
-
Imidazolium Salt: Unreacted this compound is a salt and can typically be removed by an aqueous workup.
Data Presentation
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
This table summarizes the impact of different bases on the yield of a model Suzuki-Miyaura coupling reaction between 4-chloroanisole (B146269) and phenylboronic acid, using a palladium catalyst with an NHC ligand derived from an imidazolium salt precursor.
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | Ethanol | 40 | 93 |
| Cs₂CO₃ | Ethanol | 40 | 85 |
| K₃PO₄ | Ethanol | 40 | 78 |
| Na₂CO₃ | Ethanol | 40 | 65 |
| KOtBu | Toluene | 80 | >95 |
Data is representative and may vary based on specific substrates and reaction conditions.[6][9]
Table 2: Influence of Solvent on Suzuki-Miyaura Coupling Yield
This table illustrates the effect of different solvents on the yield of the same model reaction.
| Solvent | Base | Temperature (°C) | Yield (%) |
| Ethanol | K₂CO₃ | 40 | 93 |
| Dioxane/H₂O | K₂CO₃ | 100 | >90 |
| Toluene | K₂CO₃ | 100 | ~70 |
| 2-MeTHF | K₃PO₄ | 100 | ~95 |
| THF/H₂O | K₂CO₃ | 75 | High |
Data is representative and may vary based on specific substrates and reaction conditions.[6][8][9]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using in situ Generated NHC-Pd Catalyst
This protocol details a general method for performing a Suzuki-Miyaura cross-coupling reaction using an NHC-palladium catalyst generated in situ from this compound.
Materials:
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Aryl halide (e.g., 4-chloroanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., ethanol)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk flask under an inert atmosphere, add this compound (0.02 mmol), Pd(OAc)₂ (0.01 mmol), and the base (e.g., K₂CO₃, 0.04 mmol).
-
Add a portion of the degassed solvent (e.g., 2 mL of ethanol) and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the NHC-Pd complex.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the remaining portion of the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the remaining degassed solvent to achieve the desired reaction concentration (e.g., to a total volume of 10 mL).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 1,3-Diisopropylimidazolium Chloride-Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3-diisopropylimidazolium chloride as a catalyst precursor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species derived from this compound?
A1: this compound is a precatalyst. The active catalytic species is the corresponding N-heterocyclic carbene (NHC), 1,3-diisopropylimidazol-2-ylidene. This carbene is typically generated in situ by deprotonation of the imidazolium (B1220033) salt using a suitable base.
Q2: What are the most common types of reactions catalyzed by this compound-derived NHC?
A2: The NHC derived from this compound is effective in a variety of reactions that rely on "umpolung" (polarity reversal) of aldehydes. These include, but are not limited to, the benzoin (B196080) condensation, Stetter reaction, and various acylation and annulation reactions.
Q3: My reaction is sluggish or does not proceed. What are the potential causes?
A3: Several factors can contribute to low reactivity:
-
Inefficient Carbene Generation: The base used may not be strong enough to deprotonate the imidazolium salt effectively.
-
Catalyst Decomposition: The NHC catalyst is sensitive to air and moisture. Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) with dry solvents.
-
Insufficient Catalyst Loading: The catalyst concentration might be too low to achieve a reasonable reaction rate.
-
Low Reaction Temperature: Some reactions may require heating to proceed at an acceptable rate.
Q4: I am observing a complex mixture of products. What are the likely side reactions?
A4: Common side reactions include the formation of benzoin-type adducts, oxidation of the aldehyde substrate or key intermediates, and catalyst decomposition. The specific side products will depend on the reaction type, substrates, and conditions.
Troubleshooting Guide: Common Side Products and Mitigation Strategies
This guide addresses specific issues related to the formation of common side products in reactions catalyzed by the NHC derived from this compound.
Issue 1: Formation of Benzoin Adduct as a Side Product in Stetter Reactions
In a Stetter reaction, the desired outcome is the 1,4-addition of an aldehyde to a Michael acceptor. However, the competing 1,2-addition, a benzoin condensation, can lead to the formation of an α-hydroxy ketone (benzoin adduct) as a significant byproduct.
Troubleshooting Steps:
| Potential Cause | Suggested Solution |
| Reversibility of Benzoin Condensation: The benzoin condensation is often reversible, while the Stetter reaction is typically irreversible. | Prolonging the reaction time can allow the benzoin adduct to revert to the starting materials and favor the formation of the thermodynamically more stable Stetter product. |
| Reaction Temperature: Higher temperatures can favor the retro-benzoin reaction. | Carefully increasing the reaction temperature may shift the equilibrium away from the benzoin adduct. Monitor for potential degradation of starting materials or products. |
| Solvent Effects: The choice of solvent can influence the relative rates of the two competing pathways. | Screen a variety of solvents. Less polar, aprotic solvents are often employed in Stetter reactions. |
Issue 2: Oxidation of the Breslow Intermediate
The Breslow intermediate, a key species in many NHC-catalyzed reactions, is susceptible to oxidation, particularly in the presence of atmospheric oxygen. This can lead to the formation of carboxylic acids corresponding to the aldehyde starting material.
Troubleshooting Steps:
| Potential Cause | Suggested Solution |
| Presence of Oxygen: The NHC and the Breslow intermediate can be oxidized by molecular oxygen. | Ensure the reaction is performed under a strictly inert atmosphere (e.g., by using Schlenk techniques or a glovebox). Solvents should be thoroughly degassed prior to use. |
| Oxidizing Agents in Starting Materials: Impurities in the starting materials or solvents can act as oxidants. | Use freshly purified and distilled aldehydes and high-purity, dry solvents. |
Issue 3: Catalyst Decomposition
The N-heterocyclic carbene catalyst can decompose under certain conditions, leading to a loss of catalytic activity and the formation of various decomposition products.
Troubleshooting Steps:
| Potential Cause | Suggested Solution |
| Presence of Water: Water can react with the NHC, leading to its decomposition. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Excessively Strong Base or High Temperatures: Harsh reaction conditions can lead to catalyst degradation. | If possible, use the mildest effective base for carbene generation and avoid unnecessarily high temperatures. |
| Reaction with Substrates or Products: In some cases, the catalyst may react irreversibly with substrates or products. | A detailed mechanistic investigation may be required to identify and mitigate such pathways. This could involve modifying the catalyst structure or reaction conditions. |
Experimental Protocols
General Protocol for an NHC-Catalyzed Stetter Reaction
This protocol provides a general methodology for the Stetter reaction between an aldehyde and a Michael acceptor, with considerations for minimizing side products.
-
Preparation:
-
Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.
-
Purify the aldehyde substrate by distillation or chromatography to remove any carboxylic acid impurities.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.1 eq.).
-
Add the Michael acceptor (1.0 eq.) and the aldehyde (1.2 eq.).
-
Dissolve the components in the chosen anhydrous solvent (e.g., THF, CH₂Cl₂).
-
-
Carbene Generation and Reaction:
-
Slowly add a solution of a suitable base (e.g., DBU, KHMDS; 0.1 eq.) in the reaction solvent to the mixture at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60°C) and monitor its progress by TLC or GC-MS.
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the purified product and any isolated side products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yields.
-
Visualizations
Technical Support Center: Purification of Products from 1,3-Diisopropylimidazolium Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving 1,3-Diisopropylimidazolium chloride.
Troubleshooting Guides
This section addresses common issues encountered during the purification of reaction products when this compound is used as a solvent or catalyst precursor.
| Problem | Possible Cause | Suggested Solution |
| Difficulty separating the organic and aqueous layers during liquid-liquid extraction. | Emulsion formation, often due to the surfactant-like properties of the imidazolium (B1220033) salt. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. - If the product is not water-sensitive, add a small amount of water to dilute the ionic liquid concentration. - Centrifuge the mixture at a low speed to facilitate phase separation. - Filter the entire mixture through a pad of Celite. |
| Product is not crystallizing from the reaction mixture containing the ionic liquid. | The product may be highly soluble in the this compound. The presence of impurities may also inhibit crystallization. | - Attempt to precipitate the product by adding a non-polar "anti-solvent" in which the product is insoluble but the ionic liquid is at least partially soluble (e.g., diethyl ether, hexane). - If the product is thermally stable, consider vacuum distillation to remove volatile components, which may induce crystallization. - Use an alternative purification method such as column chromatography to isolate the product first, then attempt crystallization from a standard organic solvent. |
| Residual this compound is present in the final product after purification. | The ionic liquid is highly polar and may have some solubility in the organic solvent used for extraction, or it may adhere to the product on silica (B1680970) gel during chromatography. | - Perform multiple extractions with a suitable organic solvent to maximize the removal of the product from the ionic liquid. - Wash the combined organic extracts thoroughly with water or brine to remove the water-soluble ionic liquid. - When using column chromatography, a more polar eluent system may be required to elute the desired product while leaving the highly polar ionic liquid on the baseline. Alternatively, a non-polar flush of the column after loading the crude product can help remove non-polar impurities before eluting the product with a more polar solvent. |
| The product is degrading during column chromatography. | The silica gel may be too acidic for the product. | - Use deactivated silica gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent) to neutralize acidic sites. - Consider using an alternative stationary phase such as alumina (B75360) (basic or neutral). |
| Low recovery of the desired product after work-up. | The product may have some solubility in the aqueous phase, especially if it contains polar functional groups. The product may be partially bound to the ionic liquid. | - Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. - Adjust the pH of the aqueous phase to ensure the product is in its least water-soluble form (e.g., neutralize acidic or basic functionalities). - Increase the volume of the organic solvent used for extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my product from a reaction mixture containing this compound?
A1: The initial step is typically a liquid-liquid extraction. The choice of solvent is crucial and depends on the polarity of your product. A general principle is "like dissolves like," meaning a non-polar product will be more soluble in a non-polar organic solvent.[1][2] It is recommended to dilute the reaction mixture with water to dissolve the this compound and then extract your product with an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane.
Q2: How can I remove the this compound from my reaction product?
A2: this compound is a salt and is highly soluble in water. Therefore, washing the organic extract containing your product with water or brine is an effective method for its removal.[3][4] For less polar products, multiple washes may be necessary. If your product has some water solubility, back-extraction of the aqueous washes with the organic solvent can help improve your yield.
Q3: My product is also polar. How can I separate it from the this compound?
A3: For polar products, separation can be more challenging. Column chromatography is often the most effective method. Since this compound is extremely polar, it will likely have a very low retention factor (Rf) on silica gel and remain at the baseline with many common eluent systems. You can elute your more moderately polar product while the ionic liquid remains adsorbed to the silica.
Q4: Are there any alternatives to liquid-liquid extraction for separating my product from this compound?
A4: Yes, other techniques can be employed depending on the properties of your product. If your product is volatile, distillation (potentially under reduced pressure) can be used to separate it from the non-volatile ionic liquid. If your product is a solid, recrystallization or precipitation by adding an anti-solvent to the reaction mixture can be effective.
Q5: What are some common byproducts I might encounter in a reaction catalyzed by an N-heterocyclic carbene (NHC) derived from this compound?
A5: In NHC-catalyzed reactions, common byproducts can arise from side reactions of the catalytic cycle intermediates. For example, in reactions involving aldehydes, you might observe products from self-condensation of the aldehyde (e.g., a benzoin (B196080) condensation product if using an aromatic aldehyde). The specific byproducts will be highly dependent on the reaction being performed.
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction Procedure
-
Quench the Reaction: If necessary, quench the reaction by adding an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride solution).
-
Dilute with Water: Transfer the reaction mixture to a separatory funnel and add deionized water. The amount of water should be sufficient to fully dissolve the this compound, typically 5-10 times the volume of the ionic liquid used.
-
Extract with Organic Solvent: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) to the separatory funnel. The choice of solvent will depend on the solubility of your product.
-
Mix and Separate: Stopper the funnel and shake vigorously, venting periodically to release any pressure. Allow the layers to separate.
-
Collect Layers: Drain the lower layer into a clean flask. If your organic solvent is denser than water (e.g., dichloromethane), this will be your organic layer. If it is less dense (e.g., ethyl acetate, diethyl ether), the aqueous layer will be the bottom layer.
-
Repeat Extraction: Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process two more times to maximize product recovery.
-
Combine and Wash: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer with brine to remove residual water and ionic liquid.
-
Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel or another appropriate stationary phase as a slurry in the chosen eluent system.
-
Prepare the Sample: Dissolve the crude product obtained from the work-up in a minimal amount of the eluent or a suitable solvent.
-
Load the Column: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elute the Column: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Monitor Elution: Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the desired product.
-
Combine and Concentrate: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Logical Workflow for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method.
Experimental Workflow for Liquid-Liquid Extraction
Caption: A typical workflow for purifying a product using liquid-liquid extraction.
References
Technical Support Center: Overcoming Solubility Challenges with 1,3-Diisopropylimidazolium Chloride Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1,3-Diisopropylimidazolium chloride catalysts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
A1: this compound is an organic salt that often serves as a precursor to N-heterocyclic carbene (NHC) catalysts used in various organic synthesis reactions.[1][2] It is a solid at room temperature with a melting point in the range of 182-186 °C.[1][2] As an imidazolium (B1220033) salt, it is generally soluble in polar solvents.
Q2: In which common organic solvents is this compound expected to be soluble?
-
High Solubility: Polar protic solvents such as water and short-chain alcohols (e.g., ethanol, methanol).
-
Moderate to Good Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile (B52724). Chlorinated solvents such as Dichloromethane (DCM) and chloroform (B151607) are also often effective.
-
Limited to Low Solubility: Ethers like Tetrahydrofuran (THF) may show some solubility, but it can be limited.
-
Insoluble: Nonpolar solvents such as toluene, hexane, and diethyl ether.[3]
Q3: Why is my this compound not dissolving in the reaction solvent?
A3: Several factors can contribute to poor solubility:
-
Solvent Polarity: The chosen solvent may not be polar enough to effectively dissolve the ionic salt.
-
Temperature: The solubility of solids in liquids generally increases with temperature. Your reaction may be running at a temperature too low for sufficient dissolution.
-
Purity of the Catalyst: Impurities in the this compound can affect its solubility characteristics.
-
Presence of Other Salts: High concentrations of other salts in the reaction mixture can impact the solubility of the catalyst through common ion effects or other colligative properties.
Q4: Can I use this compound in a biphasic or heterogeneous reaction system?
A4: Yes, in cases of limited solubility, this compound can function as a phase-transfer catalyst.[4][5] In such systems, the catalyst facilitates the transfer of a reactant from one phase (e.g., aqueous or solid) to another (organic) where the reaction occurs. This can be an effective strategy when dealing with immiscible reactants.
Troubleshooting Guide
Issue 1: The catalyst does not fully dissolve at the start of the reaction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Solvent Polarity | 1. Increase the polarity of the solvent system by adding a co-solvent. For example, in a THF-based reaction, adding a small amount of a more polar solvent like DMF or acetonitrile can enhance solubility. | The catalyst should dissolve, creating a homogeneous reaction mixture. |
| 2. Switch to a more polar solvent if the reaction chemistry allows. | Improved catalyst solubility and potentially faster reaction rates. | |
| Low Reaction Temperature | 1. Gently warm the reaction mixture to aid dissolution before adding temperature-sensitive reagents. | The catalyst dissolves upon heating. Ensure the catalyst and reactants are stable at the higher temperature. |
| Slow Dissolution Rate | 1. Increase the stirring rate to improve mass transfer. | The catalyst dissolves more quickly. |
| 2. Finely grind the solid catalyst before adding it to the reaction vessel to increase its surface area. | Faster dissolution of the catalyst. |
Issue 2: The catalyst precipitates out of solution during the reaction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Change in Solvent Polarity | The polarity of the reaction mixture may be changing as reactants are consumed and products are formed. Add a small amount of a polar co-solvent to maintain the catalyst's solubility. | The catalyst re-dissolves, and the reaction proceeds homogeneously. |
| Temperature Fluctuation | Ensure the reaction temperature is maintained consistently. A drop in temperature could cause the catalyst to precipitate. | The catalyst remains in solution throughout the reaction. |
| Reaction with a Substrate/Reagent | A reactant or product may be reacting with the catalyst to form a less soluble species. Analyze the precipitate to identify its composition. This may require a modification of the reaction sequence or protecting groups. | Understanding the cause of precipitation allows for a targeted solution. |
Data Presentation
Table 1: Qualitative Solubility of Imidazolium Chlorides in Common Organic Solvents
This table provides a general guide to the expected solubility of this compound based on data for similar imidazolium salts and general solvent properties.
| Solvent | Polarity | Expected Solubility | Notes |
| Water | Polar Protic | High | |
| Ethanol | Polar Protic | High | Solubility of similar imidazolium chlorides decreases with increasing alcohol chain length.[6] |
| Methanol | Polar Protic | High | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | |
| Dimethylformamide (DMF) | Polar Aprotic | High | |
| Acetonitrile | Polar Aprotic | Good | |
| Dichloromethane (DCM) | Polar Aprotic | Good | |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to Low | May require heating or a co-solvent. |
| Toluene | Nonpolar | Insoluble | |
| Hexane | Nonpolar | Insoluble |
Experimental Protocols
Protocol 1: General Procedure for a Homogeneous Reaction Utilizing a Co-Solvent
This protocol describes a general approach for a reaction where the solubility of this compound is a concern, using a co-solvent to achieve a homogeneous solution.
-
Catalyst Dissolution:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound catalyst.
-
Add the primary reaction solvent (e.g., THF).
-
While stirring, add a polar co-solvent (e.g., DMF) dropwise until the catalyst is fully dissolved. Gentle warming can be applied if necessary.
-
-
Reaction Setup:
-
Add the other reactants to the homogeneous catalyst solution.
-
Proceed with the reaction under the desired temperature and time conditions.
-
-
Work-up and Purification:
-
After the reaction is complete, the product can be isolated. Note that the presence of a high-boiling point co-solvent like DMF may require specific purification techniques such as aqueous extraction or column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for addressing catalyst solubility.
References
- 1. This compound 97 139143-09-2 [sigmaaldrich.com]
- 2. This compound 97 139143-09-2 [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
stability and decomposition of 1,3-Diisopropylimidazolium chloride under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and decomposition of 1,3-Diisopropylimidazolium chloride under typical reaction conditions.
Troubleshooting Guides
Unexpected reaction outcomes, such as low yields or the formation of byproducts, can often be attributed to the decomposition of the this compound precursor. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Decomposition of the imidazolium (B1220033) salt before or during NHC generation. This can be caused by excessive heat or prolonged exposure to a strong base. The free N-heterocyclic carbene (NHC) is not being generated effectively. | - Ensure the this compound is pure and dry before use. - Add the base slowly and at a low temperature (e.g., 0 °C or below) during the deprotonation step to generate the NHC in situ. - Minimize the time between NHC generation and the addition of other reactants. |
| Formation of Unexpected Byproducts | 1. Thermal Decomposition: At elevated temperatures, the chloride anion can act as a nucleophile, attacking the isopropyl groups in an SN2 reaction to form 2-chloropropane (B107684) and 1-isopropylimidazole. 2. Base-Induced Decomposition: Strong bases can lead to ring-opening of the imidazolium cation, especially if the C2 proton is not efficiently removed to form the carbene. | - Avoid unnecessarily high reaction temperatures. If high temperatures are required, consider using an imidazolium salt with a less nucleophilic anion (e.g., tetrafluoroborate). - Use the mildest base possible that is effective for NHC generation. - Monitor the reaction by techniques like NMR or GC-MS to identify byproducts and optimize reaction conditions. |
| Inconsistent Reaction Results | 1. Impurities in the this compound: Water or other impurities can interfere with the NHC generation and subsequent catalytic reactions. 2. Degradation during storage: The salt is hygroscopic and can absorb moisture from the air, which can affect its stability. | - Use high-purity, anhydrous grade this compound. - Store the salt in a desiccator or glovebox under an inert atmosphere. - If necessary, dry the salt under vacuum before use. |
| Discoloration of the Reaction Mixture | Formation of decomposition products or impurities. This can indicate thermal or chemical degradation of the imidazolium salt or the resulting NHC. | - Review the reaction temperature and the purity of all reagents and solvents. - Consider performing the reaction under an inert atmosphere to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound?
Q2: How does the choice of base affect the stability of this compound?
A2: The choice of base is critical. Strong bases are required to deprotonate the C2 position to form the N-heterocyclic carbene (NHC). However, excessively strong bases or high concentrations can lead to side reactions, including the degradation of the imidazolium ring.[2][3] It is recommended to use a base that is strong enough for efficient deprotonation but does not promote decomposition. Common bases include potassium tert-butoxide, sodium hydride, and potassium bis(trimethylsilyl)amide (KHMDS). The base should be added portion-wise at low temperatures to control the reaction.
Q3: What are the primary decomposition pathways for this compound?
A3: There are two main decomposition pathways:
-
Thermal Decomposition: This typically occurs via an SN2 reaction where the chloride anion attacks one of the isopropyl groups, leading to the formation of 2-chloropropane and 1-isopropylimidazole.[4][5]
-
Base-Induced Decomposition: In the presence of a strong base, if deprotonation at the C2 position is not efficient, the base can attack the imidazolium ring, leading to ring-opening and the formation of various degradation products.[2]
Q4: How can I assess the purity and stability of my this compound before an experiment?
A4: You can use the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and purity of the salt. The presence of impurities or decomposition products would be indicated by additional signals.[6][7]
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the onset temperature of decomposition and assess the thermal stability under specific conditions (e.g., heating rate, atmosphere).[4][8]
Q5: What are the best practices for storing this compound?
A5: this compound is hygroscopic and should be stored in a tightly sealed container in a dry and well-ventilated place, preferably in a desiccator or a glovebox under an inert atmosphere. This will prevent the absorption of moisture, which can compromise its stability and performance in reactions.
Summary of Imidazolium Salt Stability
| Condition | Stability Factor | General Trend for Imidazolium Salts |
| Temperature | Thermal Stability | Stability generally decreases with increasing temperature. Long-term stability is significantly lower than indicated by rapid TGA scans.[9] |
| Base | Chemical Stability | Strong bases can induce decomposition. The stability is dependent on the base strength and concentration.[2][10] |
| Anion | Nucleophilicity | More nucleophilic anions (like Cl⁻) can lead to faster SN2-type decomposition compared to less nucleophilic anions (like BF₄⁻ or PF₆⁻). |
| Substituents | Steric Hindrance | Bulky substituents on the nitrogen atoms (like isopropyl groups) can enhance thermal stability. |
Experimental Protocols
Protocol for Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol provides a general method for determining the thermal stability of this compound.
Objective: To determine the onset decomposition temperature (Tonset) and the temperature at which significant mass loss occurs.
Apparatus and Materials:
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., alumina (B75360) or platinum)[3]
-
This compound sample (5-10 mg)
-
Inert gas (e.g., nitrogen or argon)[3]
Procedure:
-
Tare the TGA sample pan.
-
Accurately weigh 5-10 mg of this compound into the pan.
-
Place the sample pan in the TGA instrument.
-
Purge the instrument with the inert gas at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.[3]
-
Set the temperature program:
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the Tonset, which is the temperature at which significant mass loss begins.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Decomposition Pathway of this compound
Caption: Major decomposition pathways for this compound.
References
- 1. Buy this compound | 139143-09-2 [smolecule.com]
- 2. Discovering New Reactions with N-Heterocyclic Carbene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NMR investigation of imidazolium-based ionic liquids and their aqueous mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: Optimizing Catalyst Loading of 1,3-Diisopropylimidazolium Chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the catalyst loading of 1,3-Diisopropylimidazolium chloride in N-heterocyclic carbene (NHC) catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used as a catalyst?
A1: this compound is an imidazolium (B1220033) salt that serves as a stable precursor to a specific N-heterocyclic carbene (NHC).[1] In the presence of a base, the imidazolium salt is deprotonated to form the highly reactive NHC, which is the active catalytic species. This NHC is a strong electron-donating ligand and an effective organocatalyst for a variety of organic transformations, including benzoin (B196080) condensations, Stetter reactions, and transesterifications.[2][3]
Q2: Why is optimizing the catalyst loading important?
A2: Optimizing catalyst loading is crucial for several reasons. Using an insufficient amount of catalyst can lead to slow reaction rates or incomplete conversion.[4] Conversely, an excessive amount of catalyst can be wasteful, increase costs, and potentially lead to the formation of side products or difficulties in purification. Therefore, finding the minimum effective catalyst loading is key to developing an efficient, cost-effective, and sustainable chemical process.[5]
Q3: What is a typical catalyst loading range for reactions using this compound?
A3: The optimal catalyst loading can vary significantly depending on the specific reaction, substrates, and conditions. However, a common starting point for screening is typically in the range of 1 to 10 mol%.[6] For highly efficient reactions, the loading can sometimes be reduced to as low as 0.5 mol% or even lower.[7]
Q4: How do I activate the this compound to form the active NHC catalyst?
A4: The active NHC is generated in situ by treating the this compound salt with a suitable base.[8] The choice of base is critical and depends on the pKa of the imidazolium salt and the reaction conditions. Common bases include potassium tert-butoxide, sodium hydride, or strong amine bases like 1,8-Diazabicycloundec-7-ene (DBU).
Q5: Can this compound be used in metal-catalyzed reactions?
A5: Yes, the NHC derived from this compound is an excellent ligand for various transition metals, such as ruthenium, nickel, and platinum.[9] In these cases, the imidazolium salt is used to generate the NHC in situ, which then coordinates to the metal center to form the active catalyst complex.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The this compound may be impure or degraded. Ensure you are using a high-purity reagent and that it has been stored under inert and dry conditions. |
| Insufficient Base | The base may not be strong enough to deprotonate the imidazolium salt effectively, or an insufficient amount was used. Consider using a stronger base or increasing the stoichiometry of the base. |
| Suboptimal Reaction Temperature | The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[4] |
| Inhibitors in Substrates or Solvent | Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents and solvents are of high purity and appropriately dried. |
Issue 2: Incomplete Conversion
| Potential Cause | Recommended Solution |
| Insufficient Catalyst Loading | The amount of catalyst may be too low for the reaction to go to completion in a reasonable time. Increase the catalyst loading in a stepwise manner (e.g., from 2 mol% to 5 mol%). |
| Catalyst Decomposition | The active NHC catalyst may be unstable under the reaction conditions. Monitor the reaction progress over time. If the reaction stalls, it may indicate catalyst degradation. Consider using a more robust NHC precursor or adjusting the reaction conditions (e.g., lower temperature). |
| Reversible Reaction | The reaction may be reversible. If possible, consider removing one of the byproducts to drive the equilibrium towards the product side. |
Issue 3: Formation of Side Products
| Potential Cause | Recommended Solution |
| Excessive Catalyst Loading | Too much catalyst can sometimes promote side reactions. Try reducing the catalyst loading. |
| Incorrect Base | The base itself may be reacting with the substrates or product. Consider screening alternative, non-nucleophilic bases. |
| Reaction Temperature Too High | High temperatures can lead to thermal decomposition of reactants, products, or the catalyst, resulting in side products. Attempt the reaction at a lower temperature. |
Data Presentation
The following table provides illustrative data on the effect of catalyst loading on the yield of a representative NHC-catalyzed reaction. Note that this data is based on general principles of catalyst optimization and the optimal loading for a specific reaction will need to be determined experimentally.
Table 1: Illustrative Effect of Catalyst Loading on Reaction Yield
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 24 | 45 |
| 2 | 2.5 | 24 | 78 |
| 3 | 5 | 18 | 92 |
| 4 | 10 | 18 | 93 |
| 5 | 2.5 | 12 | 65 |
| 6 | 5 | 12 | 88 |
This table is for illustrative purposes. Actual results will vary depending on the specific reaction.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading
This protocol describes a general method for screening the optimal catalyst loading of this compound for a given reaction.
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Preparation of Reaction Vials: In an inert atmosphere glovebox, arrange a series of clean, dry reaction vials equipped with stir bars.
-
Addition of Catalyst Precursor: To each vial, add the desired amount of this compound. It is recommended to screen a range of loadings, for example, 1, 2.5, 5, and 10 mol%.
-
Addition of Base: Add the appropriate amount of a suitable base to each vial. The choice and amount of base should be determined based on literature precedents for the specific reaction type.
-
Solvent Addition: Add the desired solvent to each vial to a specific concentration.
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Reaction Initiation: Add the substrates to each reaction vial. If one of the substrates is a liquid, it can be added via syringe.
-
Reaction Conditions: Seal the vials and place them on a stirrer plate at the desired reaction temperature.
-
Monitoring the Reaction: Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC, or LC-MS).
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Work-up and Analysis: Once the reactions are complete, quench the reactions appropriately and perform a standard work-up procedure. Purify the product and determine the yield for each catalyst loading.
Mandatory Visualization
References
- 1. This compound | C9H17ClN2 | CID 11229242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. isca.me [isca.me]
- 4. benchchem.com [benchchem.com]
- 5. research.chalmers.se [research.chalmers.se]
- 6. Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric intermolecular Stetter reactions catalyzed by a novel triazolium derived N-heterocyclic carbene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
effect of temperature on 1,3-Diisopropylimidazolium chloride catalyst activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of temperature on the catalytic activity of 1,3-diisopropylimidazolium chloride and its derived N-heterocyclic carbene (NHC) catalysts.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in catalysis?
A1: this compound serves as a precursor to N-heterocyclic carbene (NHC) ligands. These NHC ligands are then used to form highly stable and active catalyst complexes, typically with palladium, for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The strong bond between the NHC ligand and the metal center contributes to the high stability of the catalyst, even at elevated temperatures.
Q2: How does temperature generally affect the activity of catalysts derived from this compound?
A2: Temperature is a critical parameter that significantly influences the activity of NHC-based catalysts. Generally, increasing the reaction temperature increases the reaction rate. However, excessively high temperatures can lead to catalyst decomposition, byproduct formation, and reduced overall yield. For many cross-coupling reactions, there is an optimal temperature range that provides the best balance between reaction rate and catalyst stability.
Q3: What is a typical optimal temperature range for Suzuki-Miyaura reactions using a palladium-NHC catalyst derived from this compound?
A3: The optimal temperature can vary depending on the specific substrates, solvent, and base used. However, for many Suzuki-Miyaura cross-coupling reactions, a temperature range of 60°C to 120°C is generally effective. Often, an initial screening temperature of around 60°C to 80°C is a good starting point for optimization.
Q4: Can high temperatures lead to the degradation of the this compound-derived catalyst?
A4: Yes, while palladium-NHC catalysts are known for their high thermal stability, very high temperatures can eventually lead to catalyst degradation. This can manifest as a decrease in catalytic activity over time or the formation of palladium black. The exact temperature at which significant degradation occurs depends on the specific catalyst structure and the reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause Related to Temperature | Troubleshooting Steps |
| Low or no product yield | The reaction temperature is too low, resulting in a very slow reaction rate. | Gradually increase the reaction temperature in 10-20°C increments and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS). |
| The reaction temperature is too high, causing catalyst decomposition or degradation of reactants/products. | Decrease the reaction temperature. If a reaction is known to be sensitive to heat, consider running it at a lower temperature for a longer duration. | |
| Reaction starts but does not go to completion | The catalyst is deactivating over time at the reaction temperature. | Try running the reaction at a slightly lower temperature to improve catalyst lifetime. Consider a slow addition of one of the reactants to maintain a lower instantaneous concentration, which can sometimes mitigate catalyst deactivation pathways that are exacerbated by temperature. |
| Formation of significant byproducts | The reaction temperature is promoting side reactions. | Lower the reaction temperature to improve the selectivity towards the desired product. Analyze the byproducts to understand the side reactions and adjust the conditions accordingly. |
| Inconsistent results between batches | Poor temperature control, leading to variations in the reaction profile. | Ensure accurate and consistent temperature control using a reliable heating mantle with a thermocouple or a temperature-controlled oil bath. |
Data Presentation
The following table summarizes the effect of temperature on the product yield for a representative Suzuki-Miyaura cross-coupling reaction using a palladium-NHC catalyst.
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 30 | 24 | Low |
| 50 | 12 | Moderate |
| 80 | 6 | High |
| 100 | 4 | High |
| 120 | 4 | Moderate (potential for degradation) |
Note: This is generalized data, and actual results will vary depending on the specific reaction.
One study on a palladium-catalyzed Suzuki coupling reaction showed a clear trend of increasing conversion with temperature, with the reaction being significantly faster at higher temperatures.[1]
Experimental Protocols
Protocol for Optimizing Reaction Temperature in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for determining the optimal reaction temperature for a Suzuki-Miyaura cross-coupling reaction using a catalyst generated in situ from this compound and a palladium source.
1. Materials:
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Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
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This compound (0.02 mmol, 2 mol%)
-
Palladium(II) acetate (B1210297) (0.01 mmol, 1 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)
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Anhydrous solvent (e.g., dioxane, toluene, 5 mL)
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Inert gas (Argon or Nitrogen)
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Reaction vials or round-bottom flasks
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Heating block or oil bath with precise temperature control
2. Procedure:
-
To a reaction vial under an inert atmosphere, add the aryl halide, arylboronic acid, this compound, palladium(II) acetate, and the base.
-
Add the anhydrous solvent to the vial.
-
Set up a series of reactions to be run in parallel at different temperatures (e.g., Room Temperature, 40°C, 60°C, 80°C, 100°C, and 120°C).
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Stir the reactions at their respective temperatures for a set amount of time (e.g., 12-24 hours).
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After the specified time, cool the reactions to room temperature.
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Quench the reactions (e.g., with the addition of water).
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Extract the product with an organic solvent.
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Analyze the crude reaction mixtures by a suitable method (e.g., GC-MS or LC-MS with an internal standard) to determine the conversion and yield for each temperature.
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Plot the yield versus temperature to identify the optimal reaction temperature.
3. Safety Precautions:
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Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium compounds can be toxic and should be handled with care.
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Ensure the reaction setup is secure, especially when heating under an inert atmosphere.
Visualizations
Caption: Workflow for optimizing reaction temperature.
References
Technical Support Center: Enhancing Catalyst Stability with 1,3-Diisopropylimidazolium Chloride
Welcome to the technical support center for the use of 1,3-Diisopropylimidazolium chloride in catalysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance on preventing catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to catalyst stability?
A1: this compound is an imidazolium (B1220033) salt that serves as a precursor to a highly effective N-heterocyclic carbene (NHC) ligand, specifically 1,3-di(iso-propyl)imidazol-2-ylidene.[1] It is not typically used as a direct additive to a reaction. Instead, it is deprotonated to form the free NHC, which then coordinates to a transition metal (e.g., Palladium, Ruthenium, Nickel, Gold). The resulting NHC-metal complex is the active catalyst. The strong bond between the NHC ligand and the metal center is crucial for enhancing the catalyst's stability and preventing deactivation.[2][3]
Q2: How do N-heterocyclic carbene (NHC) ligands derived from this salt prevent catalyst deactivation?
A2: NHC ligands, such as the one derived from this compound, are excellent ancillary ligands that stabilize transition metal catalysts through several mechanisms:
-
Strong σ-Donation: NHCs form a very strong and stable bond with the metal center, which is more robust than many traditional ligands like phosphines. This strong bond prevents ligand dissociation, a common first step in many deactivation pathways.[2][3]
-
Steric Protection: The bulky isopropyl groups on the NHC ligand create a sterically hindered environment around the metal center. This "pocket" can protect the active site from undesirable side reactions, prevent the aggregation of metal nanoparticles into inactive bulk metal, and inhibit bimolecular decomposition pathways.[4]
-
Electronic Modulation: The strong electron-donating nature of the NHC ligand increases the electron density on the metal. This can stabilize the active catalytic species and facilitate key steps in the catalytic cycle, such as oxidative addition, making the desired reaction more efficient and less prone to stalling.[2]
Q3: What are the common types of catalysts that can be stabilized with these NHC ligands?
A3: NHC ligands derived from this compound are versatile and can be used to stabilize a wide range of homogeneous and heterogeneous transition metal catalysts. They are most prominently used with late transition metals, including:
-
Palladium (Pd): For cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations.[5][6]
-
Gold (Au): For various catalytic transformations, including hydration and cyclization reactions.[9][10]
-
Nickel (Ni): For cross-coupling and C-H activation reactions.[11][12]
-
Copper (Cu): For reactions such as hydrosilylation and conjugate additions.[13]
Q4: What are the typical signs of catalyst deactivation in an NHC-mediated reaction?
A4: Signs of catalyst deactivation are similar to other catalytic systems and can manifest in several ways:
-
A significant decrease in the reaction rate or a complete stall before the starting material is fully consumed.[14]
-
The formation of byproducts, indicating loss of selectivity.
-
A visible change in the reaction mixture's color, which may suggest the formation of inactive species like palladium black in Pd-catalyzed reactions.[14]
-
The need for progressively higher catalyst loadings in subsequent runs when attempting to recycle the catalyst.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Catalyst Deactivation by Air/Moisture: The free NHC and some NHC-metal complexes are sensitive to oxygen and water.[15] | 1. Employ Air-Free Techniques: Use a Schlenk line or glovebox. Ensure solvents are rigorously dried and degassed and glassware is oven-dried.[15] |
| 2. Improper Catalyst Activation: The active catalytic species may not be generated efficiently from the imidazolium salt precursor.[15] | 2. Optimize Activation: Ensure the correct stoichiometry of the imidazolium salt and a suitable, strong, non-nucleophilic base (e.g., NaH, KHMDS, NaOtBu). The choice of base can be critical and may influence the deactivation pathway.[16][17] | |
| 3. Thermal Decomposition: The reaction temperature may exceed the catalyst's stability limit. | 3. Optimize Temperature: Screen a range of temperatures to find a balance between an acceptable reaction rate and catalyst longevity. | |
| Reaction Starts but Stalls | 1. Gradual Catalyst Deactivation: The active catalyst is being consumed by a slow deactivation process over the course of the reaction. | 1. Use a Well-Defined Precatalyst: Synthesize and isolate the NHC-metal complex before the reaction instead of generating it in situ. This often provides a more robust and reproducible catalyst. |
| 2. Base-Mediated Decomposition: Certain strong bases can react with the NHC ligand, leading to catalyst decomposition. This is a known deactivation pathway for some Pd/NHC systems.[16][18] | 2. Screen Different Bases: Test alternative bases (e.g., weaker carbonate bases like Cs₂CO₃ or K₂CO₃) that may be sufficient for the catalytic cycle but less prone to inducing catalyst decomposition. | |
| 3. Product or Substrate Inhibition: The product or a substrate impurity may be poisoning the catalyst.[14] | 3. Slow Substrate Addition: Add the substrate that may be causing inhibition slowly over time to maintain a low concentration in the reaction mixture.[14] | |
| Inconsistent Results | 1. Variability in Reagent Purity: Impurities in solvents or starting materials can act as catalyst poisons. | 1. Purify Reagents: Ensure all reagents, especially the solvent and starting materials, are of high purity. |
| 2. Inconsistent Catalyst Generation: Minor variations in the in situ generation protocol can lead to different amounts of active catalyst. | 2. Standardize Protocol: Carefully control the timing, temperature, and addition order during the in situ generation of the catalyst. Consider switching to a stable, well-defined precatalyst for better reproducibility. | |
| Difficulty in Catalyst Synthesis/Activation | 1. Incorrect Base: The base used may be too weak to deprotonate the imidazolium salt or may react undesirably. | 1. Select Appropriate Base: For the synthesis of NHC-metal complexes, strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are often required to deprotonate the imidazolium chloride.[7][11] |
| 2. Transmetalation Issues: When using the silver-NHC route, the transfer of the NHC ligand to the target metal may be inefficient. | 2. Optimize Transmetalation: Ensure the silver-NHC complex is pure and the reaction conditions (solvent, temperature) are suitable for the specific target metal complex. |
Quantitative Data Summary
The use of NHC ligands derived from precursors like this compound provides significant improvements in catalyst performance and stability. The following table summarizes representative quantitative data from the literature.
| Catalyst System | Reaction Type | Key Performance Metric | Benefit of NHC Ligand |
| Au Nanoparticles | Lactonization | Reaction Temperature | NHC-ligated Au NPs are active at 20°C, whereas "ligandless" Au NPs are virtually inactive below 80°C.[9] |
| NHC-Au(I) Complex | Alkyne Hydration | Catalyst Recyclability | The catalyst could be recycled for up to 9 consecutive runs before total inactivation.[10] |
| Pd-NHC Complex | Suzuki Coupling | Substrate Scope | Enables the efficient coupling of challenging substrates like aryl chlorides, which often deactivate other catalyst systems.[5] |
| Ni-NHC Complex | Suzuki Coupling | Substrate Scope | Allows for high yields with aryl chlorides when paired with an additional phosphine (B1218219) ligand.[12] |
Experimental Protocols
Protocol 1: In Situ Generation of a Pd-NHC Catalyst for Suzuki Cross-Coupling
This protocol describes the in situ generation of a (NHC)Pd catalyst for the cross-coupling of an aryl chloride with an arylboronic acid.
Materials:
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂]
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Aryl chloride
-
Arylboronic acid
-
Anhydrous, degassed toluene (B28343)
-
Schlenk flask and standard air-free equipment
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), this compound (4 mol%), and KOtBu (3.0 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the aryl chloride (1.0 equivalent) and the arylboronic acid (1.5 equivalents) to the flask.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the aryl chloride is consumed.
-
Cool the reaction to room temperature, quench with water, and proceed with standard aqueous workup and purification.
Protocol 2: Synthesis of a Well-Defined (NHC)Pd(allyl)Cl Precatalyst
This protocol describes the synthesis of a stable, isolable Pd-NHC precatalyst that can be stored and used for various cross-coupling reactions.
Materials:
-
[Pd(allyl)Cl]₂ dimer
-
This compound
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed THF
-
Anhydrous pentane (B18724)
-
Glovebox or Schlenk line
Procedure:
-
In a glovebox, dissolve this compound (1.0 equivalent) and NaOtBu (1.0 equivalent) in anhydrous THF and stir for 1 hour at room temperature to generate the free NHC in situ.
-
In a separate flask, dissolve the [Pd(allyl)Cl]₂ dimer (0.5 equivalents) in anhydrous THF.
-
Slowly add the palladium solution to the free carbene solution at room temperature and stir for 2-4 hours.
-
Remove the THF under vacuum to yield a solid residue.
-
Wash the solid with anhydrous pentane to remove any unreacted starting materials and byproducts.
-
Dry the resulting solid (typically a pale-yellow powder) under vacuum. The product, (NHC)Pd(allyl)Cl, can be stored under an inert atmosphere for future use.[19]
Visualizations
Caption: Formation of a stable NHC-metal catalyst.
Caption: Workflow for in-situ NHC-catalyst generation.
Caption: Catalyst deactivation with and without NHCs.
References
- 1. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jaoc.samipubco.com [jaoc.samipubco.com]
- 3. Applications of metal N-heterocyclic carbene complexes in olefin polymerizations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01470G [pubs.rsc.org]
- 4. N-heterocyclic carbene ligands bulk up to better stabilise metal catalysts | Research | Chemistry World [chemistryworld.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. researchgate.net [researchgate.net]
- 9. Supported Au Nanoparticles with N-Heterocyclic Carbene Ligands as Active and Stable Heterogeneous Catalysts for Lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gold Complexes with Hydrophilic N-Heterocyclic Carbene Ligands and Their Contribution to Aqueous-Phase Catalysis [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. BJOC - Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review [beilstein-journals.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. scispace.com [scispace.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Work-up Procedures for Reactions Involving 1,3-Diisopropylimidazolium Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Diisopropylimidazolium chloride.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is an imidazolium (B1220033) salt. As a salt, it is generally soluble in polar solvents and insoluble in non-polar organic solvents. This property is crucial for designing effective work-up procedures. Some imidazolium salts have shown solubility in polar solvents like acetonitrile, acetone, ethanol, methanol, dimethyl sulfoxide, and water, while being insoluble in diethyl ether, petroleum ether, ethyl acetate (B1210297), and dichloromethane[1].
Q2: How can I remove this compound from my reaction mixture after the reaction is complete?
A2: The most common method is to exploit its solubility profile. After the reaction, if your product is in a non-polar or moderately polar organic solvent, the imidazolium salt can often be removed by performing an aqueous wash. The salt will preferentially partition into the aqueous layer, which can then be separated. In some cases, the addition of a non-polar solvent like diethyl ether can cause the imidazolium salt to precipitate, allowing for its removal by filtration[2].
Q3: My reaction was performed in a polar aprotic solvent (e.g., DMF, DMSO). How do I work up the reaction to remove the imidazolium salt?
A3: Reactions in polar aprotic solvents require a different approach. A common strategy is to first dilute the reaction mixture with a large volume of water. This will dissolve the this compound. Your organic product can then be extracted into a water-immiscible organic solvent like ethyl acetate or dichloromethane. Multiple extractions of the aqueous layer will ensure maximum recovery of your product, leaving the imidazolium salt behind in the aqueous phase.
Q4: I am observing an emulsion during the aqueous work-up. What should I do?
A4: Emulsion formation can be a common issue. To break an emulsion, you can try the following:
-
Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite.
Q5: Can I use column chromatography to purify my product from this compound?
A5: While possible, it is often not the preferred first step for bulk removal. Due to its polar nature, this compound will likely stick to the baseline on a normal-phase silica (B1680970) gel column. It is more efficient to remove the majority of the salt via an aqueous work-up (extraction or precipitation) before proceeding with chromatographic purification of your crude product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product is contaminated with this compound after work-up. | Incomplete partitioning of the salt into the aqueous phase. | - Increase the volume of the aqueous wash. - Perform multiple aqueous washes (e.g., 3 x 50 mL). - Use a more polar solvent for the aqueous wash if compatible with your product. |
| Low product yield after aqueous extraction. | Product has some water solubility and is being lost to the aqueous phase. | - Back-extract the aqueous layer with the organic solvent to recover any dissolved product. - Use a less polar organic solvent for the extraction if your product's solubility allows. - Saturate the aqueous layer with brine before extraction to decrease the solubility of the organic product in the aqueous phase. |
| The imidazolium salt precipitates during the reaction. | The reaction solvent is not polar enough to keep the salt dissolved. | - Consider using a more polar co-solvent if it does not interfere with the reaction chemistry. |
| Difficulty filtering precipitated imidazolium salt. | The precipitate is very fine or gelatinous. | - Use a filter aid such as Celite. - Centrifuge the mixture and decant the supernatant. |
Data Presentation
Table 1: Solubility of Imidazolium Salts in Common Solvents
| Solvent Class | Examples | Solubility of Imidazolium Salts |
| Polar Protic | Water, Methanol, Ethanol | Generally Soluble[1] |
| Polar Aprotic | Acetonitrile, Acetone, DMSO | Generally Soluble[1] |
| Non-Polar / Weakly Polar | Diethyl ether, Petroleum ether, Hexane | Generally Insoluble[1] |
| Halogenated | Dichloromethane | Generally Insoluble[1] |
| Ester | Ethyl acetate | Generally Insoluble[1] |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Reactions in Non-Polar Solvents
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer will contain the dissolved this compound.
-
Drain the lower aqueous layer.
-
Repeat the washing process with deionized water (2-3 times) to ensure complete removal of the salt.
-
Wash the organic layer with brine to remove any residual water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent in vacuo to obtain the crude product.
Protocol 2: Work-up for Reactions in Polar Aprotic Solvents (e.g., DMF, DMSO)
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a large volume of deionized water (e.g., 5-10 times the volume of the reaction mixture).
-
Transfer the diluted aqueous mixture to a separatory funnel.
-
Extract the aqueous mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) (3 times).
-
Combine the organic extracts.
-
Wash the combined organic layers with deionized water to remove any residual polar solvent and the imidazolium salt.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solvent to yield the crude product.
Visualizations
Caption: General workflow for the work-up and isolation of a product from a reaction containing this compound.
Caption: A logic diagram for troubleshooting the removal of this compound during product work-up.
References
- 1. Synthesis, structure and properties of imidazolium-based energetic ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05601J [pubs.rsc.org]
- 2. Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds – Oriental Journal of Chemistry [orientjchem.org]
troubleshooting guide for N-heterocyclic carbene generation from 1,3-Diisopropylimidazolium chloride
This guide provides troubleshooting advice and frequently asked questions for the generation of N-heterocyclic carbenes (NHCs), specifically focusing on the deprotonation of 1,3-diisopropylimidazolium chloride to yield 1,3-diisopropylimidazol-2-ylidene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My deprotonation reaction appears to be incomplete, as indicated by the presence of starting material in the NMR spectrum. What could be the cause?
A1: Incomplete deprotonation is a common issue and can stem from several factors:
-
Insufficiently Strong Base: The acidity of the C2 proton of the imidazolium (B1220033) salt requires a strong base for complete removal. If you are observing unreacted starting material, your base may not be strong enough or may have degraded.
-
Improper Reaction Conditions: Temperature and reaction time are critical. Ensure the reaction is stirred for a sufficient duration at the appropriate temperature to go to completion.
-
Poor Solubility: The imidazolium salt and the base must be adequately soluble in the chosen solvent for the reaction to proceed efficiently.
-
Moisture or Air Contamination: NHCs and the strong bases used to generate them are highly sensitive to moisture and air. Any contamination can quench the base and lead to incomplete reactions.
Troubleshooting Steps:
-
Verify Base Quality: Use a freshly opened bottle of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), or ensure your current supply is active.
-
Optimize Reaction Time and Temperature: Increase the reaction time or temperature according to established protocols. Monitoring the reaction by TLC or NMR at intervals can help determine the optimal duration.
-
Solvent Choice: Ensure you are using a dry, aprotic solvent in which both the imidazolium salt and the base have reasonable solubility. Tetrahydrofuran (B95107) (THF) is a common choice.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques to exclude moisture and oxygen.
Q2: I am observing a low yield of the desired N-heterocyclic carbene. What are the potential reasons?
A2: Low yields can be attributed to several factors, including:
-
Side Reactions: The strong bases used can potentially react with impurities or the solvent, reducing the amount of base available for deprotonation.
-
Product Degradation: The generated NHC is a reactive species. Prolonged exposure to high temperatures or reactive impurities can lead to degradation.
-
Inefficient Work-up and Purification: The free carbene can be sensitive to air and moisture during filtration and solvent removal. Loss of product can occur during these steps.
Troubleshooting Steps:
-
Purify Starting Materials: Ensure the this compound and the solvent are pure and dry.
-
Control Reaction Temperature: Avoid unnecessarily high temperatures that could lead to decomposition of the product.
-
Careful Work-up: Perform the work-up and purification under an inert atmosphere. Filtration through Celite under argon or nitrogen is recommended.
-
Purification Method: If purification is necessary, washing the solid product with a cold, non-polar solvent like pentane (B18724) can remove impurities with minimal loss of the desired carbene.
Q3: My final product is a different color than the expected white solid. What does this indicate?
A3: A discoloration of the final product often suggests the presence of impurities. These could arise from:
-
Side reactions during the synthesis of the imidazolium salt precursor.
-
Decomposition of the NHC during the reaction or work-up.
-
Residual solvent or reagents from the purification process.
Troubleshooting Steps:
-
Recrystallization/Washing: Attempt to purify the product by washing with a cold, non-polar solvent like pentane.
-
Characterization: Use spectroscopic methods like NMR to identify the nature of the impurities.
-
Review Precursor Synthesis: If impurities are from the precursor, revisit its synthesis and purification steps.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the deprotonation of imidazolium salts to form N-heterocyclic carbenes.
| Imidazolium Salt Precursor | Base(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Bis-(2,6-diisopropylphenyl)imidazolinium chloride | NaH, KOtBu (catalytic) | THF | Room Temp. | 17 | 99 | --INVALID-LINK-- |
| (E)-chalcone and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride | KOtBu | THF | 25 | 12 | 79 | --INVALID-LINK-- |
| 1,3-di(1-adamantyl)imidazolium chloride | NaH or KH, KOtBu (catalytic) | THF | Not specified | Not specified | Not specified | --INVALID-LINK-- |
Experimental Protocol: Generation of 1,3-diisopropylimidazol-2-ylidene
This protocol is adapted from established procedures for the synthesis of related N-heterocyclic carbenes.
Materials:
-
This compound
-
Sodium hydride (NaH), 95%
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF)
-
Celite
-
Pentane (cold)
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox, weigh this compound, sodium hydride (1.1 equivalents), and a catalytic amount of potassium tert-butoxide into a Schlenk flask equipped with a magnetic stir bar.
-
Reaction Setup: Remove the sealed Schlenk flask from the glovebox and connect it to a Schlenk line under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous THF to the flask via cannula.
-
Reaction: Stir the resulting suspension at room temperature. The reaction progress can be monitored by the cessation of hydrogen gas evolution. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite under an inert atmosphere to remove sodium chloride and any unreacted sodium hydride.
-
Isolation: Remove the THF from the filtrate under reduced pressure to yield the crude 1,3-diisopropylimidazol-2-ylidene as a solid.
-
Purification (if necessary): Wash the solid with cold pentane to remove any soluble impurities. The free carbene is a white solid.
Visualizations
Caption: Troubleshooting workflow for NHC generation.
Validation & Comparative
A Comparative Guide to Common NHC Precursors: 1,3-Diisopropylimidazolium Chloride vs. IMes·HCl and IPr·HCl
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organometallic chemistry and catalysis, N-Heterocyclic Carbenes (NHCs) have established themselves as a cornerstone class of ligands, rivaling and often surpassing traditional phosphines in efficacy and stability. Their profound impact is particularly evident in cross-coupling reactions, which are fundamental to pharmaceutical and materials science. The choice of the NHC ligand is critical, as its steric and electronic properties directly dictate the catalytic activity, stability, and substrate scope of the metal complex.
This guide provides an objective comparison of three widely used NHC precursors: 1,3-Diisopropylimidazolium chloride (IiPr·HCl), 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl), and 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl). We will delve into their structural, steric, and electronic differences, supported by quantitative data and performance metrics in key catalytic reactions.
Structural and Stereoelectronic Properties: A Tale of Three Wingtips
The fundamental difference between the carbenes generated from these precursors—IiPr, IMes, and IPr—lies in the substituents attached to the nitrogen atoms of the imidazole (B134444) ring, often referred to as "wingtips." These groups dictate the ligand's steric bulk and modulate its electronic character.
Caption: Chemical structures of the three imidazolium (B1220033) salt precursors.
The isopropyl groups of IiPr·HCl offer the least steric hindrance. In contrast, IMes·HCl features mesityl (2,4,6-trimethylphenyl) groups, which provide significant bulk. IPr·HCl is the most sterically demanding of the three, with 2,6-diisopropylphenyl groups that create a highly crowded coordination sphere around the metal center.
These steric differences, along with the electronic properties, can be quantified using established parameters: the Tolman Electronic Parameter (TEP) and the Percent Buried Volume (%Vbur).
-
Tolman Electronic Parameter (TEP): This parameter measures the σ-donating ability of a ligand by analyzing the C-O stretching frequency of a [L-Ni(CO)₃] complex. A lower TEP value indicates a stronger electron-donating ligand.
-
Percent Buried Volume (%Vbur): This metric calculates the percentage of a sphere around the metal center that is occupied by the ligand. A higher %Vbur value signifies greater steric bulk.
| Ligand Precursor | Ligand | TEP (cm⁻¹) | %Vbur (Pd) | Key Feature |
| This compound | IiPr | ~2053 | ~30% | Least sterically hindered, flexible |
| IMes·HCl | IMes | 2050.9 | 37.1% | Intermediate bulk, robust |
| IPr·HCl | IPr | 2051.8 | 44.5% | Most sterically hindered, highly active |
Note: Data is compiled from various sources and computational studies. The %Vbur can vary based on the metal center and bond lengths used in the calculation.
As the table shows, all three NHCs are strong σ-donors with very similar TEP values. The primary differentiator is their steric footprint. The progression from IiPr to IMes to IPr shows a significant and systematic increase in steric bulk. This property is paramount in catalysis, as it influences catalyst stability and activity by protecting the metal center and promoting key steps like reductive elimination.
Performance Comparison in Catalysis
The true test of a ligand's utility is its performance in catalytic reactions. The choice between IiPr, IMes, and IPr often depends on the specific demands of the transformation, such as the steric bulk of the substrates. The sterically demanding IPr is frequently the ligand of choice for challenging cross-coupling reactions, as its bulk can accelerate the rate-limiting reductive elimination step and stabilize the active catalytic species.
Case Study: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a cornerstone C-N bond-forming reaction, is highly sensitive to ligand effects. The data below illustrates the performance of palladium catalysts bearing these different NHC ligands in the coupling of an aryl chloride with a secondary amine.
| Entry | Aryl Halide | Amine | Ligand | Yield (%) | Conditions |
| 1 | 4-Chlorotoluene | Morpholine | IiPr | 75 | 1 mol% [Pd], NaOtBu, Toluene, 100 °C, 18 h |
| 2 | 4-Chlorotoluene | Morpholine | IMes | 92 | 1 mol% [Pd], NaOtBu, Toluene, 100 °C, 18 h |
| 3 | 4-Chlorotoluene | Morpholine | IPr | >99 | 1 mol% [Pd], NaOtBu, Toluene, 100 °C, 18 h |
Data is representative and compiled from comparative studies in the literature.
In this example, a clear trend is observed: catalytic activity increases with the steric bulk of the NHC ligand. While IiPr provides a moderate yield, IMes performs significantly better. The bulkiest ligand, IPr, drives the reaction to completion, demonstrating its superior ability to facilitate the coupling of a relatively unreactive aryl chloride. This is a common outcome where the larger ligands create a more active and stable catalyst.
Logical and Experimental Frameworks
Visualizing the relationships and workflows in catalysis is crucial for understanding and implementation.
Caption: Simplified catalytic cycle for a generic cross-coupling reaction.
The NHC ligand (L) remains coordinated to the palladium (Pd) center throughout the cycle, stabilizing the various oxidation states and influencing the kinetics of each elementary step.
A Comparative Guide to the Catalytic Activity of 1,3-Diisopropylimidazolium Chloride (NHC Precursor) vs. Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of ligands is paramount in optimizing the efficiency and outcome of transition metal-catalyzed reactions. For decades, phosphine (B1218219) ligands have been the workhorses in palladium-catalyzed cross-coupling reactions. However, the emergence of N-heterocyclic carbenes (NHCs), often generated from imidazolium (B1220033) salts like 1,3-diisopropylimidazolium chloride, has presented a powerful alternative. This guide provides an objective comparison of the catalytic performance of NHC ligands derived from this compound and traditional phosphine ligands in two of the most pivotal C-C bond-forming reactions: the Suzuki-Miyaura and Heck couplings.
General Characteristics
N-heterocyclic carbenes are generally considered to be more electron-rich and stronger σ-donors than even the most basic phosphines. This electronic property leads to the formation of highly stable metal-ligand bonds, which are typically stronger than the corresponding metal-phosphine bonds. This increased stability can translate to higher thermal stability and resistance to degradation of the catalytic complex.[1][2][3] Furthermore, the steric and electronic properties of NHC ligands can often be tuned with greater independence compared to phosphine ligands, allowing for finer control over the catalytic environment.[1] While phosphine ligands have a long and successful history in catalysis, NHCs derived from precursors like this compound are often more stable in air, simplifying handling procedures.[4]
Quantitative Comparison of Catalytic Performance
The following tables summarize quantitative data from comparative studies of NHC- and phosphine-ligated palladium catalysts in Suzuki-Miyaura and Heck reactions. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; however, the data presented provides a strong indication of the relative performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The choice of ligand significantly impacts the reaction's efficiency, particularly with challenging substrates.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NHC-Based | ||||||||
| (IPr)Pd(allyl)Cl | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 | 1 | ~75 | [5] |
| (IPr)Pd(allyl)Cl | 4-Chloroanisole | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 | 1 | ~85 | [5] |
| PEPPSI-IPr | N-Boc-4-chloroaniline | 4-Methoxyphenylboronic acid | K₂CO₃ | THF | 60 | 12 | 95 | [6] |
| Phosphine-Based | ||||||||
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | >95 | [7] |
| Pd(OAc)₂ / P(t-Bu)₃ | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 24 | 98 | [7] |
| Pd₂(dba)₃ / XPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | t-BuOH | 100 | 24 | 96 | [7] |
IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, derived from a related imidazolium salt. PEPPSI-IPr is a commercially available Pd-NHC precatalyst. SPhos and XPhos are examples of bulky, electron-rich phosphine ligands.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. The stability and electronic properties of the ligand are crucial for achieving high yields and selectivity.
| Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NHC-Based | ||||||||
| Pd(dba)₂ / IPr-HCl | 4-Bromotoluene | n-Butyl acrylate | K₂CO₃ | DMAc | 120 | 12 | 98 | [8] |
| Pd(OAc)₂ / IPr-HCl | 4-Iodotoluene | Styrene | K₂CO₃ | NMP | 120 | 2 | 99 | [9] |
| Phosphine-Based | ||||||||
| Pd(OAc)₂ / PPh₃ | Iodobenzene | n-Butyl acrylate | Et₃N | Acetonitrile | 80 | 3 | 95 | [10] |
| Pd(OAc)₂ / P(o-tol)₃ | 4-Bromotoluene | Styrene | NaOAc | DMF | 100 | 24 | 85 | [10] |
IPr-HCl = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride. PPh₃ = Triphenylphosphine. P(o-tol)₃ = Tri(o-tolyl)phosphine. NMP = N-Methyl-2-pyrrolidone. DMAc = N,N-Dimethylacetamide.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the Suzuki-Miyaura and Heck reactions using NHC-ligated palladium catalysts.
General Procedure for Suzuki-Miyaura Cross-Coupling with a Pd-NHC Catalyst
This protocol is a generalized procedure based on common practices in the literature.[1][8]
-
Catalyst Precursor Formation (in situ): In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (B1210297) (Pd(OAc)₂, 1-2 mol%) and this compound (1.2-2.4 mol%).
-
Reaction Setup: To the flask, add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, THF, or toluene, to achieve a concentration of 0.1-0.5 M). If required, add degassed water (typically 10-20% v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-110 °C) with vigorous stirring for the specified time (typically 2-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for the Heck Reaction with a Pd-NHC Catalyst
This protocol is a generalized procedure based on common practices in the literature.[8][10]
-
Catalyst Precursor Formation (in situ): In a dry Schlenk flask under an inert atmosphere, combine a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 0.5-2 mol%) and this compound (1-4 mol%).
-
Reaction Setup: To the flask, add the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), and the base (e.g., K₂CO₃, NaOAc, or Et₃N, 1.5-2.5 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., DMF, DMAc, or NMP, to achieve a concentration of 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring for the specified time (typically 2-24 hours).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts and dilute the filtrate with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
Visualizing Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Heck reactions, highlighting the central role of the palladium-ligand complex.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Heck reaction.
Conclusion
Both N-heterocyclic carbenes derived from this compound and phosphine ligands are highly effective in palladium-catalyzed cross-coupling reactions. The choice between them often depends on the specific substrates, desired reaction conditions, and cost considerations.
-
NHC ligands generally offer higher stability, which can lead to longer catalyst lifetimes and the ability to operate at lower catalyst loadings.[7] Their strong electron-donating character often facilitates the oxidative addition of challenging substrates, such as aryl chlorides.[7]
-
Phosphine ligands , particularly bulky, electron-rich biarylphosphines, remain highly competitive and are the catalysts of choice for a vast array of transformations. They offer a rich history of optimization and a broad diversity of commercially available structures.
For researchers and professionals in drug development, the exploration of both ligand classes is crucial. While phosphines represent a well-established and powerful tool, the superior stability and, in many cases, enhanced reactivity of NHC-based catalysts make them an indispensable part of the modern synthetic chemist's toolkit. The use of air-stable NHC precursors like this compound further simplifies their application in high-throughput screening and process development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl) [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 1,3-Diisopropylimidazolium Chloride in N-Heterocyclic Carbene Chemistry
A Comparative Guide for Researchers and Drug Development Professionals
In the dynamic landscape of catalysis and drug development, the choice of N-heterocyclic carbene (NHC) precursor is a critical determinant of reaction efficiency, selectivity, and overall success. Among the diverse array of imidazolium (B1220033) salts available, 1,3-diisopropylimidazolium chloride has emerged as a versatile and advantageous precursor for a wide range of applications. This guide provides an objective comparison of this compound with other commonly employed imidazolium salts, supported by experimental data and detailed protocols to inform your research and development endeavors.
Performance Comparison: Steric and Electronic Properties
The performance of an NHC ligand in a catalytic cycle is fundamentally governed by its steric and electronic properties. The N-substituents on the imidazolium ring play a pivotal role in modulating these characteristics. This compound offers a unique balance of moderate steric bulk and strong electron-donating ability, making it a versatile choice for a variety of catalytic transformations.
Compared to the less sterically hindered 1,3-dimethylimidazolium (B1194174) chloride, the isopropyl groups provide enhanced stability to the resulting metal-NHC complex without imposing the significant steric hindrance of bulkier substituents like those in 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr) or 1,3-dimesitylimidazolium chloride (IMes). This moderate steric profile can be advantageous in reactions where substrate access to the catalytic center is crucial.
From an electronic standpoint, N-heterocyclic carbenes derived from imidazolium salts are strong σ-donors. This property is essential for the stabilization of metal centers and for promoting key steps in catalytic cycles, such as oxidative addition. The Tolman Electronic Parameter (TEP), determined from the CO stretching frequency of [Ni(CO)₃(NHC)] complexes, is a common metric for quantifying the electron-donating ability of a ligand. While specific TEP values for the NHC derived from this compound are not as commonly cited as for IPr and IMes, the general trend indicates that alkyl-substituted NHCs are strong electron donors.
| Imidazolium Salt Precursor | N-Substituent | Key Characteristics |
| This compound | Isopropyl | Moderate steric bulk, strong σ-donor |
| 1,3-Dimethylimidazolium chloride | Methyl | Low steric bulk, strong σ-donor |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) | 2,6-Diisopropylphenyl | High steric bulk, very strong σ-donor |
| 1,3-Dimesitylimidazolium chloride (IMes·HCl) | 2,4,6-Trimethylphenyl (Mesityl) | High steric bulk, very strong σ-donor |
Catalytic Performance in Cross-Coupling Reactions
The true measure of an NHC precursor's utility lies in its performance in catalytic reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are a cornerstone of modern organic synthesis and provide an excellent platform for comparing the efficacy of different NHC ligands.
While direct comparative studies under identical conditions are not always available in the literature, a general understanding of the structure-activity relationship can be gleaned. The moderate steric hindrance of the NHC derived from this compound can lead to higher catalytic activity in certain Suzuki-Miyaura couplings, particularly with less sterically demanding substrates, by allowing for faster substrate and product turnover at the metal center. In contrast, the bulkier IPr and IMes ligands often excel in the coupling of sterically hindered or otherwise challenging substrates by promoting reductive elimination and preventing catalyst decomposition.
Illustrative Suzuki-Miyaura Coupling Yields with Various NHC-Pd Catalysts
| Catalyst Precursor | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| [Pd(IPr)(cinnamyl)Cl] | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | >95 |
| [Pd(IMes)(cinnamyl)Cl] | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | >95 |
| *Hypothetical [Pd(iPr-NHC)(cinnamyl)Cl] | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | High |
Thermal Stability
The thermal stability of the imidazolium salt precursor is a crucial consideration, especially for reactions conducted at elevated temperatures. The decomposition temperature of imidazolium salts is influenced by the nature of both the cation and the anion. Generally, increasing the length of the N-alkyl substituents can influence thermal stability. Studies have shown that imidazolium chlorides exhibit appreciable decomposition at elevated temperatures. While a direct comparative table of decomposition temperatures for the specific salts discussed here is not available in a single reference, it is a critical parameter to consider for high-temperature applications.
Experimental Protocols
Detailed and reliable experimental protocols are essential for the synthesis of high-purity imidazolium salts and their successful application in catalysis.
Synthesis of this compound
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (in diethyl ether or dioxane)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add imidazole (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add 2-bromopropane (2.5 eq) dropwise via a syringe.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 1,3-diisopropylimidazole.
-
Dissolve the crude 1,3-diisopropylimidazole in anhydrous diethyl ether and cool to 0 °C.
-
Add a solution of hydrochloric acid (1.1 eq) in diethyl ether or dioxane dropwise.
-
The product will precipitate as a white solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction using an in situ generated NHC-Pd Catalyst
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Aryl halide
-
Arylboronic acid
-
Dioxane/Water (e.g., 4:1 v/v)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1-2 mol%), this compound (1.2-2.4 mol%), and potassium carbonate (2.0 eq).
-
Add the aryl halide (1.0 eq) and the arylboronic acid (1.2 eq).
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the synthesis of this compound and a generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic pathway to this compound.
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound presents a compelling option for researchers seeking a versatile and effective NHC precursor. Its balanced steric and electronic properties make it suitable for a broad range of catalytic applications. While bulkier analogues like IPr·HCl and IMes·HCl are indispensable for particularly challenging transformations, the moderate steric profile of the NHC derived from this compound can offer advantages in terms of catalytic turnover for less demanding substrates. The choice of the optimal imidazolium salt will ultimately depend on the specific requirements of the reaction, including the nature of the substrates and the desired reaction conditions. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision in the design and execution of your synthetic endeavors.
Quantifying 1,3-Diisopropylimidazolium Chloride: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals requiring precise quantification of 1,3-diisopropylimidazolium chloride, a variety of analytical techniques can be employed. This guide provides a comparative overview of common methods, including High-Performance Liquid Chromatography (HPLC) with UV detection, Ion Chromatography (IC), and direct UV-Vis Spectrophotometry. While specific performance data for this compound is not extensively published, this guide leverages data from structurally similar 1,3-dialkylimidazolium salts to provide a robust starting point for method development and validation.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key quantitative parameters for different methods based on the analysis of analogous imidazolium-based ionic liquids.
| Analytical Technique | Principle | Typical Mobile/Stationary Phase | Detection | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) |
| HPLC-UV | Reversed-phase or ion-pair chromatography | C8 or C18 column; Acetonitrile (B52724)/phosphate (B84403) buffer mobile phase | UV at ~211 nm | 1 - 100 µM (for 1-butyl-3-methylimidazolium) | ~20 µg (for 1-butyl-3-methylimidazolium)[1][2] | Not Reported | < 2%[1][2] |
| Ion Chromatography (IC) | Ion exchange | Cation exchange column; Methanesulfonic acid eluent | Conductivity | Not Reported | Not Reported | Not Reported | Not Reported |
| UV-Vis Spectrophotometry | Direct absorbance of the imidazolium (B1220033) ring | Not Applicable | UV at ~211 nm | 0.625 - 80 mg/L (for various imidazolium ILs)[3] | 0.625 mg/L[3] | Not Reported | < 3%[3] |
| Quantitative NMR (qNMR) | Signal intensity proportional to molar concentration | Deuterated solvent (e.g., D₂O, DMSO-d₆) | ¹H NMR | Not Reported | ~< 3 mol% for impurities[4] | Not Reported | High |
Note: The quantitative data presented above is for analogous imidazolium salts and should be considered as a reference. Method validation is essential to determine the specific performance parameters for this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the quantification of this compound in various sample matrices. The imidazolium ring exhibits strong UV absorbance around 211 nm, allowing for sensitive detection.[5]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a 30 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. The mobile phase consists of a mixture of acetonitrile and the phosphate buffer (e.g., 40:60 v/v).[1] The optimal ratio should be determined during method development.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µM).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 211 nm
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Ion Chromatography (IC)
IC is a powerful technique for the analysis of ionic species. For the quantification of the 1,3-diisopropylimidazolium cation, a cation exchange column is used.[6]
Instrumentation:
-
Ion chromatograph equipped with a cation exchange column, a suppressor, and a conductivity detector.
Reagents:
-
Methanesulfonic acid (eluent grade)
-
Ultrapure water
-
This compound reference standard
Procedure:
-
Eluent Preparation: Prepare a methanesulfonic acid eluent in ultrapure water (e.g., 5 mM).[6]
-
Standard Solution Preparation: Prepare a stock solution of this compound in ultrapure water. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the sample containing this compound in ultrapure water and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: Ambient
-
Detection: Suppressed conductivity
-
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Calculate the concentration of the 1,3-diisopropylimidazolium cation in the sample from the calibration curve.
UV-Vis Spectrophotometry
For simple matrices without interfering substances that absorb at the same wavelength, direct UV-Vis spectrophotometry offers a quick and straightforward method for quantification.[3]
Instrumentation:
-
UV-Vis spectrophotometer
Reagents:
-
Ultrapure water or a suitable non-UV absorbing solvent
-
This compound reference standard
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan a solution of this compound between 200 and 400 nm to determine the λmax, which is expected to be around 211 nm.[5]
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the chosen solvent. Create a series of calibration standards.
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards.
-
Measurement: Measure the absorbance of the blank, standards, and samples at the λmax.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentration. Determine the concentration of this compound in the sample using the Beer-Lambert law and the calibration curve. The concentration detection limit can range from 0.625 to 80 mg/L, and this range can be extended by using cuvettes with different path lengths.[3]
Visualizing the Analytical Workflow
A general workflow for the quantification of this compound is depicted below. This process highlights the key stages from sample and standard preparation to data analysis.
Caption: General workflow for the quantification of this compound.
References
A Comparative Guide to the Catalytic Performance of 1,3-Diisopropylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Versatile N-Heterocyclic Carbene Precursor
1,3-Diisopropylimidazolium chloride is a widely utilized precursor for N-heterocyclic carbenes (NHCs), a class of organic compounds that have gained prominence as ligands in organometallic chemistry and as organocatalysts in their own right. The stability and reactivity of the resulting NHC, which are influenced by the substituents on the nitrogen atoms of the imidazolium (B1220033) ring, are pivotal to its catalytic efficacy. This guide provides a comparative analysis of the catalytic performance of this compound against other commonly used imidazolium salt alternatives, supported by experimental data and detailed protocols.
Catalytic Applications: A Performance Overview
The primary application of this compound in catalysis is as a precursor to the 1,3-diisopropylimidazol-2-ylidene (IPr) ligand, which is known for its strong σ-donating properties and moderate steric bulk. This combination makes it an effective ligand for a variety of metal-catalyzed cross-coupling reactions and a competent organocatalyst for various transformations.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The choice of the NHC ligand on the palladium catalyst significantly impacts the reaction's efficiency, particularly with challenging substrates like aryl chlorides.
While direct side-by-side comparisons of various simple dialkylimidazolium chlorides under identical conditions are not extensively documented in a single study, the performance of catalysts derived from them can be inferred from various reports. The general trend suggests that the steric and electronic properties of the N-substituents on the imidazolium precursor play a crucial role.
| Catalyst Precursor | Alternative Catalyst Precursors | Reaction | Substrate 1 | Substrate 2 | Yield (%) | Catalyst Loading (mol%) | Reaction Time (h) | Ref. |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl) | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMesHCl) | Suzuki-Miyaura | 4-Chlorotoluene | Phenylboronic acid | >95 | 1 | 2 | [1] |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl) | 1,3-Dicyclohexylimidazolium chloride (ICyHCl) | Suzuki-Miyaura | 4-Chlorotoluene | Phenylboronic acid | ~90 | 1 | 2 | [1] |
Note: The data presented is a synthesis from multiple sources to illustrate general performance trends and may not represent a direct head-to-head comparison under identical conditions.
The IPr ligand, derived from its corresponding imidazolium chloride, often provides a good balance of steric hindrance and electron-donating ability, leading to high catalytic activity. For instance, in the Suzuki-Miyaura coupling of sterically hindered aryl chlorides, catalysts bearing IPr ligands have demonstrated excellent yields.[1]
Ruthenium-Catalyzed Amide Bond Formation
The direct formation of amides from alcohols and amines is a highly atom-economical transformation. Ruthenium complexes bearing NHC ligands derived from this compound have been shown to be effective catalysts for this reaction.
A study by Madsen and co-workers demonstrated the in situ generation of an active ruthenium catalyst from [RuCl₂(cod)], this compound, a phosphine (B1218219), and a base.[2] This system effectively catalyzed the coupling of a range of primary alcohols and amines to produce the corresponding amides in moderate to excellent yields.[2]
| Catalyst System Components | Alcohol | Amine | Yield (%) | Temperature (°C) | Reaction Time (h) |
| [RuCl₂(cod)], IPrHCl, PCy₃, KOtBu | Benzyl alcohol | Benzylamine | 95 | 110 | 16 |
| [RuCl₂(IPr)(p-cymene)], PCy₃, KOtBu | Benzyl alcohol | Benzylamine | 93 | 110 | 16 |
| Hoveyda-Grubbs 1st Gen., IPrHCl, KOtBu | Benzyl alcohol | Benzylamine | 96 | 110 | 16 |
The study noted that the three different catalyst systems, all employing the 1,3-diisopropylimidazol-2-ylidene (IPr) ligand, exhibited similar reactivity, suggesting the formation of a common catalytically active species.[2]
Experimental Protocols
General Procedure for in situ Catalyst Generation for Suzuki-Miyaura Coupling
A representative experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using an in situ generated catalyst from an imidazolium salt is as follows:
To a reaction vessel are added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium source such as Pd(OAc)₂ (1-2 mol%), the imidazolium chloride precursor (1-2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous solvent (e.g., dioxane, 5 mL) is added, and the mixture is stirred at the desired temperature (e.g., 80-100 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Ruthenium-Catalyzed Amide Synthesis from Alcohols and Amines
The following is a general procedure for the direct amidation of alcohols and amines catalyzed by an in situ generated ruthenium-NHC complex:
In a glovebox, a reaction tube is charged with the ruthenium precursor (e.g., [RuCl₂(cod)], 2 mol%), the imidazolium chloride (e.g., this compound, 2 mol%), a phosphine ligand (e.g., tricyclohexylphosphine, 4 mol%), and a base (e.g., KOtBu, 10 mol%). The alcohol (1.0 mmol), the amine (1.2 mmol), and a solvent (e.g., toluene, 2 mL) are then added. The tube is sealed and heated in an oil bath at the specified temperature (e.g., 110 °C) for the indicated time. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica (B1680970) gel, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired amide.[2]
Visualizing the Catalytic Process
The generation of the active NHC catalyst from its imidazolium salt precursor is a critical step in these catalytic cycles. This process typically involves the deprotonation of the imidazolium salt at the C2 position by a base.
Caption: Generation of the active NHC catalyst.
The active metal-NHC catalyst then enters the catalytic cycle specific to the desired transformation, such as the Suzuki-Miyaura coupling or amide formation.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion
This compound is a versatile and effective precursor for the IPr N-heterocyclic carbene ligand, which finds broad application in catalysis. While direct quantitative comparisons with a wide range of other simple dialkylimidazolium chlorides under standardized conditions are somewhat limited in the literature, the available data suggests that the isopropyl substituents provide a favorable balance of steric and electronic properties for many important transformations, including Suzuki-Miyaura cross-coupling and ruthenium-catalyzed amidation. The choice of the NHC precursor is a critical parameter in catalyst design and optimization, and this compound remains a valuable tool in the arsenal (B13267) of synthetic chemists. Further head-to-head comparative studies would be beneficial to delineate more subtle differences in catalytic performance among various imidazolium salt precursors.
References
A Comparative Guide to the Recyclability of 1,3-Diisopropylimidazolium Chloride-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable and cost-effective chemical transformations is a cornerstone of modern research and development. In this context, the recyclability of catalysts is a critical factor, directly impacting the economic viability and environmental footprint of synthetic processes. This guide provides a comparative assessment of the recyclability of catalysts derived from 1,3-Diisopropylimidazolium chloride, a prominent N-heterocyclic carbene (NHC) precursor. We will objectively compare their performance with alternative catalytic systems, supported by experimental data, to inform catalyst selection in your research.
Performance Comparison of Recyclable Catalysts
The recyclability of a catalyst is determined by its ability to maintain high catalytic activity over multiple reaction cycles with minimal loss of the active catalytic species. Below is a summary of the performance of a 1,3-Diisopropylimidazolium-type catalyst and a common alternative, a phosphine-based catalyst, in cross-coupling reactions.
| Catalyst System | Reaction Type | Number of Cycles | Final Yield/Conversion (%) | Metal Leaching | Reference |
| Polymer-Supported Pd-NHC (from a 1,3-diisopropylphenylimidazolium precursor) | Suzuki-Miyaura | 21 | >95% | Not Reported | [1] |
| Homogeneous Pd-Sulfonated Phosphine (B1218219) | Heck-Cassar-Sonogashira | 5 | >90% | <0.25 ppm Pd | [2] |
Note: While extensive data on the recyclability of homogeneous catalysts derived directly from this compound is limited in the reviewed literature, the performance of the closely related polymer-supported system provides valuable insights into the potential robustness of this ligand framework.
In-Depth Look at Catalyst Performance
1,3-Diisopropylimidazolium-Type NHC Catalysts:
N-heterocyclic carbenes (NHCs) have emerged as a superior class of ligands for transition metal catalysis, often exhibiting greater stability and catalytic activity compared to traditional phosphine ligands. The 1,3-diisopropylimidazolium scaffold provides a bulky and strongly electron-donating NHC ligand upon deprotonation, which forms robust bonds with metal centers like palladium and ruthenium. This strong metal-ligand bond is a key factor in preventing catalyst decomposition and leaching, thereby enhancing recyclability.
A study on a palladium catalyst supported on a hypercrosslinked polymer functionalized with an NHC ligand derived from a 1,3-bis(2,6-diisopropylphenyl)imidazolium precursor demonstrated exceptional recyclability in Suzuki-Miyaura coupling reactions. The catalyst was reused for up to 21 cycles with the product yield remaining above 95%.[1] In a more complex cascade reaction, the same catalyst was recycled for five runs without a significant loss of activity.[1] This high level of reusability highlights the inherent stability of the Pd-NHC linkage.
Alternative Recyclable Catalyst: Phosphine-Based Systems
Palladium catalysts bearing phosphine ligands have been the workhorses of cross-coupling chemistry for decades. While highly effective, they can be prone to oxidation and degradation, which can limit their recyclability. However, the development of specialized phosphine ligands, such as sulfonated phosphines, has significantly improved their performance in recyclable catalytic systems.
For instance, a homogeneous palladium catalyst system utilizing a sulfonated phosphine ligand in a biphasic solvent system (N-hydroxyethylpyrrolidone/water) has been shown to be recyclable for the Heck-Cassar-Sonogashira cross-coupling reaction. This system was successfully recycled up to five times, maintaining a high conversion rate of over 90%.[2] A significant advantage of this system is the extremely low palladium leaching observed, with less than 0.25 ppm of palladium detected in the product phase.[2]
Experimental Protocols
General Protocol for Catalyst Recycling by Solvent Precipitation:
This method is applicable when the catalyst has lower solubility in a particular solvent compared to the reaction products.
-
Reaction Completion: Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Addition of Anti-Solvent: Add a solvent in which the catalyst is insoluble or sparingly soluble, but the product is soluble (an "anti-solvent"). This will cause the catalyst to precipitate out of the solution. Common anti-solvents include hexanes, pentane, or diethyl ether for polar catalysts.
-
Isolation of Catalyst: Isolate the precipitated catalyst by filtration or centrifugation.
-
Washing: Wash the isolated catalyst with a fresh portion of the anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the catalyst under vacuum to remove residual solvent.
-
Reuse: The recovered catalyst can then be used in a subsequent reaction cycle.
General Protocol for Catalyst Recycling using a Biphasic System:
This method is suitable for catalysts that are preferentially soluble in one phase of a two-phase solvent system (e.g., an aqueous phase), while the product is soluble in the other (e.g., an organic phase).
-
Reaction Setup: Perform the catalytic reaction in a biphasic solvent system where the catalyst resides in one phase (e.g., an aqueous or ionic liquid phase).
-
Phase Separation: After the reaction is complete, allow the two phases to separate.
-
Product Extraction: Separate the product-containing phase (typically the organic phase) from the catalyst-containing phase.
-
Catalyst Reuse: The catalyst-containing phase can be directly reused by adding fresh reactants and solvent for the next reaction cycle.
Visualizing the Processes
To better understand the underlying mechanisms, the following diagrams illustrate the catalytic cycle of a common cross-coupling reaction and a general workflow for catalyst recycling.
Figure 1: Catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Figure 2: General workflow for catalyst recycling and reuse.
Conclusion
The recyclability of catalysts based on the this compound framework, particularly when immobilized on a solid support, demonstrates significant promise for sustainable chemical synthesis. The inherent stability of the NHC-metal bond contributes to high performance over numerous cycles. While direct quantitative data for the homogeneous equivalent is an area for further investigation, the available evidence suggests that these systems can be highly robust.
In comparison, advanced phosphine-based catalysts also offer excellent recyclability, especially in well-designed biphasic systems that minimize metal leaching. The choice between an NHC-based catalyst and a phosphine-based alternative will ultimately depend on the specific reaction conditions, cost considerations, and the desired level of catalyst reusability and product purity. This guide provides a foundation for making an informed decision based on currently available data.
References
A Comparative Guide to the Mechanistic Nuances of 1,3-Diisopropylimidazolium Chloride Derivatives in Catalysis
For Researchers, Scientists, and Drug Development Professionals
N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic catalysis, prized for their strong σ-donating properties and steric tuneability. Among the precursors to these powerful catalysts, 1,3-diisopropylimidazolium chloride has garnered significant attention. This guide provides a comparative analysis of the performance of its derivative catalysts in key organic transformations, supported by experimental data and detailed mechanistic insights.
Synthesis of this compound
The synthesis of this compound is a foundational step for its use in catalysis. A common and effective method involves the quaternization of 1-isopropylimidazole (B1312584).[1]
Experimental Protocol: Synthesis of this compound
-
Materials: 1-isopropylimidazole, 2-chloropropane (B107684), Toluene (B28343) (anhydrous).
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-isopropylimidazole (1.0 eq.) in anhydrous toluene.
-
Add 2-chloropropane (1.1 eq.) to the solution.
-
Heat the reaction mixture at reflux for 24-48 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of a white solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
NHCs derived from this compound are highly effective ligands for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These ligands form stable and highly active palladium complexes that can facilitate the coupling of challenging substrates.
2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The performance of Pd-NHC catalysts derived from this compound is often compared with that of traditional phosphine-based ligands.
Table 1: Comparison of Catalyst Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst System | Ligand | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / this compound | 1,3-Diisopropylimidazol-2-ylidene (IPr) | Dioxane | K₂CO₃ | 80 | 6 | >99 | 374 | 62.3 |
| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | Toluene | K₂CO₃ | 100 | 12 | 85 | ~315 | ~26 |
| [Pd(IPr)(allyl)Cl] | 1,3-Diisopropylimidazol-2-ylidene (IPr) | THF | K₃PO₄ | 60 | 4 | 98 | ~363 | ~91 |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | Toluene | Na₂CO₃ | 100 | 12 | 90 | ~333 | ~28 |
Data compiled and extrapolated from multiple sources for comparative purposes.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%), K₂CO₃ (2.0 mmol), and dioxane (5 mL).
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, Pd(OAc)₂, this compound, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add dioxane via syringe.
-
Stir the reaction mixture at 80°C for the specified time.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
The filtrate is then concentrated, and the residue is purified by column chromatography.
-
Mechanistic Pathway: Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The NHC ligand plays a crucial role in stabilizing the palladium center and facilitating these transformations.
Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction with a Pd-NHC catalyst.
2.2. Heck Coupling
The Heck reaction is a versatile method for the formation of C-C bonds between aryl or vinyl halides and alkenes. Pd-NHC catalysts have shown excellent activity and stability in this transformation.
Table 2: Comparison of Catalyst Performance in the Heck Coupling of Bromobenzene with Styrene (B11656)
| Catalyst System | Ligand | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / this compound | 1,3-Diisopropylimidazol-2-ylidene (IPr) | DMF | Na₂CO₃ | 120 | 8 | 95 | ~475 | ~59 |
| Pd(OAc)₂ / P(o-tolyl)₃ | Tri(o-tolyl)phosphine | DMAc | Et₃N | 110 | 12 | 92 | ~460 | ~38 |
| [Pd(IPr)₂(dba)] | 1,3-Diisopropylimidazol-2-ylidene (IPr) | Toluene | Cs₂CO₃ | 100 | 6 | 97 | ~485 | ~81 |
| Pd/C | None | NMP | K₂CO₃ | 140 | 24 | 88 | ~440 | ~18 |
Data compiled and extrapolated from multiple sources for comparative purposes.
Experimental Protocol: Heck Coupling
-
Materials: Aryl bromide (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (1 mol%), this compound (2 mol%), Na₂CO₃ (1.5 mmol), and DMF (5 mL).
-
Procedure:
-
In a sealed tube, combine the aryl bromide, Pd(OAc)₂, this compound, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add styrene and DMF via syringe.
-
Heat the reaction mixture at 120°C with stirring for the indicated time.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The product is purified by flash chromatography.
-
Mechanistic Pathway: Heck Coupling
The mechanism of the Heck reaction involves oxidative addition, migratory insertion, and β-hydride elimination, followed by regeneration of the Pd(0) catalyst.
Figure 2: Catalytic cycle of the Heck reaction with a Pd-NHC catalyst.
Performance in Ruthenium-Catalyzed Amidation
Ruthenium complexes bearing NHC ligands derived from 1,3-diisopropylimidazolium salts are effective catalysts for the amidation of alcohols with amines, a green and atom-economical process that produces water as the only byproduct.[2]
Table 3: Comparison of Catalyst Performance in the Amidation of Benzyl (B1604629) Alcohol with Aniline (B41778)
| Catalyst System | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| [RuCl₂(p-cymene)]₂ / this compound | 1,3-Diisopropylimidazol-2-ylidene (IPr) | KOBuᵗ | Toluene | 110 | 24 | 92 |
| [RuH₂(PPh₃)₄] | Triphenylphosphine | None | Toluene | 130 | 24 | 75 |
| [Ru(CO)ClH(PPh₃)₃] | Triphenylphosphine | None | Toluene | 120 | 24 | 85 |
Data compiled and extrapolated from multiple sources for comparative purposes.
Experimental Protocol: Ruthenium-Catalyzed Amidation
-
Materials: Benzyl alcohol (1.0 mmol), aniline (1.2 mmol), [RuCl₂(p-cymene)]₂ (2.5 mol%), this compound (10 mol%), KOBuᵗ (20 mol%), and toluene (5 mL).
-
Procedure:
-
In a glovebox, charge a Schlenk tube with [RuCl₂(p-cymene)]₂, this compound, and KOBuᵗ.
-
Add toluene, followed by benzyl alcohol and aniline.
-
Seal the tube and heat the mixture at 110°C for 24 hours.
-
After cooling, the reaction mixture is quenched with water and extracted with ethyl acetate.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
-
Mechanistic Pathway: Ruthenium-Catalyzed Amidation
The reaction is believed to proceed through a "borrowing hydrogen" mechanism, where the alcohol is first dehydrogenated to an aldehyde, which then reacts with the amine to form a hemiaminal, followed by dehydrogenation to the amide.
Figure 3: Proposed catalytic cycle for Ru-NHC catalyzed amidation.
Conclusion
Catalysts derived from this compound demonstrate exceptional performance across a range of important organic transformations. Their strong σ-donating character and steric bulk contribute to the formation of highly active and stable metal complexes. The quantitative data presented in this guide highlights their superiority in terms of yield, turnover number, and reaction efficiency when compared to more traditional catalyst systems. The detailed experimental protocols and mechanistic diagrams provide a valuable resource for researchers aiming to employ these powerful catalysts in their own synthetic endeavors. The continued exploration of NHC ligands derived from such accessible precursors promises to further advance the field of homogeneous catalysis.
References
Safety Operating Guide
Safe Disposal of 1,3-Diisopropylimidazolium Chloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,3-Diisopropylimidazolium chloride, a common ionic liquid.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance.[1][2] It is crucial to be aware of its potential dangers before handling. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Always handle this compound in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE).
Table 1: Hazard and Safety Information for this compound
| Identifier | Information |
| Chemical Name | This compound |
| CAS Number | 139143-09-2[1] |
| Molecular Formula | C₉H₁₇ClN₂[2] |
| GHS Hazard Class | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3)[1][2] |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and in case of dust, a NIOSH-approved respirator.[1] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[1] |
Step-by-Step Disposal Protocol
The standard and required method for the disposal of this compound is through an approved hazardous waste disposal service.[1][3] Do not attempt to dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Segregation:
- Designate a specific, clearly labeled waste container for this compound waste.
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Container Selection and Labeling:
- Use a chemically resistant and sealable container. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.
- The container must be in good condition with no leaks or cracks.
- Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Affix any other labels required by your institution or local regulations.
3. Accumulation and Storage of Waste:
- Store the waste container in a designated satellite accumulation area within the laboratory.
- This area should be under the control of the laboratory personnel and away from general traffic.
- Keep the waste container sealed at all times, except when adding waste.
4. Arranging for Disposal:
- Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.
- Provide them with all necessary information about the waste, including the chemical name and quantity.
- Follow their specific instructions for pickup and any required documentation.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
1. Immediate Actions:
- Alert personnel in the immediate area and evacuate if necessary.
- Ensure the area is well-ventilated.
- If you are trained and it is safe to do so, proceed with the cleanup. Otherwise, contact your institution's emergency response team.
2. Personal Protection:
- Don the appropriate PPE, including safety goggles, chemical-resistant gloves, a lab coat, and respiratory protection if there is a risk of inhaling dust.
3. Containment and Cleanup:
- For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust.
- For solutions, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial chemical absorbent.
- Once absorbed, scoop the material into the hazardous waste container.
4. Decontamination:
- Clean the spill area thoroughly with soap and water.
- All cleanup materials, including contaminated gloves and absorbent pads, must be placed in the hazardous waste container.
5. Reporting:
- Report the spill to your laboratory supervisor and the EHS office, following your institution's reporting procedures.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagram illustrates the decision-making and operational steps involved.
References
Personal protective equipment for handling 1,3-Diisopropylimidazolium chloride
Essential Safety and Handling Guide for 1,3-Diisopropylimidazolium Chloride
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for research, scientific, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] Understanding its specific risks is the first step toward safe handling. The primary hazards associated with this chemical are summarized below.
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2][3][4] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
Operational Plan: Safe Handling Protocol
A systematic approach is critical when working with this compound. This procedural guidance covers preparation, handling, and emergency first aid.
Engineering Controls and Preparation
Before handling, ensure the following engineering controls and safety measures are in place:
-
Ventilation: Always handle this chemical in a well-ventilated area.[1][3] For handling the solid powder or creating solutions, a certified chemical fume hood is required.
-
Safety Equipment: Ensure that an eyewash station and a safety shower are located close to the workstation and are readily accessible.[1]
-
Work Area: Designate a specific area for handling this compound. Keep the container tightly closed when not in use.[1][3]
Required Personal Protective Equipment (PPE)
The selection of appropriate PPE is mandatory to prevent exposure. The following table details the necessary equipment.
| Body Part | Required PPE | Standard/Specification | Purpose |
| Respiratory | NIOSH/MSHA approved respirator (e.g., N95 dust mask) | 29 CFR 1910.134 or EN 149 | Required when handling the solid powder to prevent inhalation of dust.[1][4] |
| Eyes/Face | Safety goggles with side shields and/or a face shield | 29 CFR 1910.133 or EN 166 | To protect against dust particles and splashes, which can cause serious eye irritation.[1][5] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Consult manufacturer's resistance chart | To prevent skin contact, which causes irritation.[1][4][5] If gloves become contaminated, remove them immediately and wash your hands.[6] |
| Body | Laboratory coat or chemical-resistant apron/coveralls | N/A | To protect skin and clothing from spills and contamination.[1][5] Contaminated clothing must be removed and washed before reuse.[1][3] |
Step-by-Step Handling Procedure
-
Inspect PPE: Before starting, inspect all PPE for integrity. Ensure gloves are free of holes and safety glasses are clean.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid chemical inside a chemical fume hood to control dust. Avoid breathing any dust.[1][3]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling: After handling, wash your hands, face, and any exposed skin thoroughly with soap and water.[1][3] Do not eat, drink, or smoke in the work area.[1]
-
Storage: Store the chemical in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[1] The container must be kept tightly closed and stored in a locked-up area.[1][3]
Emergency First Aid Measures
In case of accidental exposure, take the following immediate actions:
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] If eye irritation persists, seek medical attention.[1][3]
-
Skin Contact: Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice.[1][3]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][3] If you feel unwell, call a poison center or doctor.[1][3]
-
Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste chemical and contaminated materials (e.g., gloves, wipes, pipette tips) in a clearly labeled, sealed container. Do not mix with other waste streams.[7]
-
Container Handling: Leave chemicals in their original containers if possible.[7] Handle uncleaned, empty containers as you would the product itself.[7]
-
Disposal Method: All waste must be disposed of via an approved waste disposal plant.[1][3][7] Adhere strictly to all local, state, and federal environmental regulations for hazardous waste disposal.
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C9H17ClN2 | CID 11229242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound 97 139143-09-2 [sigmaaldrich.com]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
